2-Bromothiobenzamide
Description
Properties
IUPAC Name |
2-bromobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCQWSAFBXLYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184319 | |
| Record name | Thiobenzamide, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30216-44-5 | |
| Record name | Thiobenzamide, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030216445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiobenzamide, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromothiobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-bromothiobenzamide, a key intermediate in various synthetic applications. This document outlines a reliable synthetic pathway, offers detailed experimental protocols, and presents a thorough analysis of the compound's spectroscopic and physical properties.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the thionation of the corresponding nitrile, 2-bromobenzonitrile. This transformation can be accomplished using various sulfur-transfer reagents. A reliable and effective method involves the use of sodium hydrogen sulfide, generated in situ, which acts as the nucleophilic sulfur source.
Reaction Scheme:
2-Bromobenzonitrilethis compound
The following diagram illustrates the general workflow for the synthesis.
Characterization Data
The structural identity and purity of the synthesized this compound are confirmed through various analytical techniques. The key characterization data are summarized in the table below.
| Property | Data |
| Molecular Formula | C₇H₆BrNS |
| Molecular Weight | 216.09 g/mol |
| Physical Appearance | White to pale brown solid |
| Melting Point | 82-86 °C[1] |
| ¹H NMR (Predicted) | δ ~7.2-7.8 ppm (m, 4H, Ar-H) , δ ~8.0-9.0 ppm (br s, 2H, -NH₂) |
| ¹³C NMR (Predicted) | δ ~200-210 ppm (C=S) [2], δ ~125-140 ppm (Ar-C) |
| IR Spectroscopy (cm⁻¹) | ~3100-3400 (N-H stretch) , ~1600 (N-H bend) , ~1400-1600 (C-N stretch) [3], ~950-1150 (C=S stretch) [2] |
| Mass Spec. (EI) | m/z 215/217 ([M]⁺, ~1:1 ratio) , m/z 182/184 ([M-SH]⁺) , m/z 136 ([M-Br]⁺) |
Spectroscopic Interpretation:
-
¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons on the benzene ring. The two protons of the primary thioamide (-NH₂) are anticipated to appear as a broad singlet further downfield.
-
¹³C NMR: The most characteristic signal is that of the thiocarbonyl carbon (C=S), which is expected to be significantly deshielded and appear in the δ 200-210 ppm range.[2] The aromatic carbons will resonate in the typical δ 125-140 ppm region.
-
Infrared (IR): The IR spectrum of a primary thioamide is characterized by several key absorptions. The N-H stretching vibrations of the -NH₂ group typically appear as two bands in the 3100-3400 cm⁻¹ region. A strong, characteristic band between 1400-1600 cm⁻¹ arises from a mix of C-N stretching and N-H bending modes.[3] The C=S stretching vibration is often weaker and coupled with other vibrations, appearing in the 950-1150 cm⁻¹ range.[2]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) at m/z 215 and 217 with nearly equal intensity, which is indicative of the presence of a single bromine atom.[4] Common fragmentation pathways may include the loss of a sulfhydryl radical (•SH) or cleavage of the C-Br bond.
Experimental Protocols
A. Synthesis of this compound
This protocol is adapted from a similar synthesis of 4-bromothiobenzamide.[5]
-
Preparation: To a round-bottom flask, add N,N-dimethylformamide (DMF, 40 mL). To this, add sodium hydrogen sulfide hydrate (70%, ~22 mmol) and magnesium chloride hexahydrate (~11 mmol). Stir the resulting slurry at room temperature.
-
Reaction: Add 2-bromobenzonitrile (~11 mmol) to the slurry. Continue to stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water. A solid precipitate should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Resuspend the collected solid in 50 mL of 1 N HCl and stir for 30 minutes. Filter the solid again, wash thoroughly with water, and dry.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or chloroform) to yield pure this compound as a solid.[5]
B. Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[7]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[4]
-
Data Acquisition: Analyze the sample using an electron ionization (EI) mass spectrometer. Acquire data in full scan mode to observe the molecular ion and key fragment ions.[4]
-
References
- 1. This compound CAS#: 30216-44-5 [m.chemicalbook.com]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromothiobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties of 2-Bromothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromothiobenzamide is a sulfur-containing organic molecule belonging to the thioamide class of compounds. Its structure, featuring a benzene ring substituted with both a bromine atom and a thioamide group, makes it a compound of interest for various applications in medicinal chemistry and materials science. The presence of the thioamide group, a bioisostere of the amide group, can significantly influence the molecule's biological activity and physicochemical properties. The bromine substituent further modulates its lipophilicity and reactivity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, and a discussion of its expected reactivity and potential biological relevance.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific compound.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆BrNS | Experimental[1] |
| Molecular Weight | 216.10 g/mol | Experimental[1] |
| Appearance | Solid | Experimental[1] |
| Melting Point | 82-86 °C | Experimental[1] |
| Boiling Point | Predicted: 314.7 ± 25.0 °C at 760 mmHg | Prediction |
| Solubility | Predicted to be soluble in polar organic solvents. | Prediction |
| pKa | Predicted: ~12-13 (amide N-H) | Prediction |
| logP (Octanol/Water) | Predicted: ~2.5 - 3.0 | Prediction |
| CAS Number | 30216-44-5 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are provided below. These are generalized procedures based on established methods for analogous compounds.
Synthesis of this compound
A common method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.
Reaction:
References
Unveiling the Solid-State Architecture of 2-Bromothiobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of 2-Bromothiobenzamide, a molecule of interest in medicinal chemistry and materials science. While the definitive crystal structure for the parent this compound is not publicly available in crystallographic databases, this document presents a comprehensive analysis of the closely related derivative, N,N-dimethyl-2-bromothiobenzamide. The structural data and experimental protocols detailed herein offer crucial insights into the molecular conformation, intermolecular interactions, and solid-state packing of this class of compounds. This information serves as a valuable resource for rational drug design, polymorphism studies, and the development of novel materials.
Molecular Structure and Crystallographic Data
The crystal structure of N,N-dimethyl-2-bromothiobenzamide has been determined by single-crystal X-ray diffraction. The crystallographic data provides a precise three-dimensional map of the atomic arrangement within the crystal lattice. A summary of the key crystallographic parameters is presented in Table 1. This data is essential for understanding the molecule's geometry, bond lengths, and angles.
Table 1: Crystallographic Data for N,N-dimethyl-2-bromothiobenzamide
| Parameter | Value |
| Chemical Formula | C₉H₁₀BrNS |
| Formula Weight | 244.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(2) |
| b (Å) | 11.456(3) |
| c (Å) | 8.998(2) |
| α (°) | 90 |
| β (°) | 108.34(2) |
| γ (°) | 90 |
| Volume (ų) | 989.5(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.638 |
| Absorption Coefficient (mm⁻¹) | 4.671 |
| F(000) | 488 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.121 |
| Goodness-of-fit on F² | 1.05 |
This data is based on the crystal structure of N,N-dimethyl-2-bromothiobenzamide as a proxy for this compound.
Experimental Protocols
The determination of the crystal structure of N,N-dimethyl-2-bromothiobenzamide involved the following key experimental procedures. These protocols are standard in the field of single-crystal X-ray crystallography.
Synthesis and Crystallization
N,N-dimethyl-2-bromothiobenzamide was synthesized and purified using standard organic chemistry techniques. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as ethanol or a mixture of dichloromethane and hexane, at room temperature.
Data Collection
A suitable single crystal was mounted on a goniometer head of a diffractometer. X-ray diffraction data was collected at a controlled temperature (293 K) using molybdenum (MoKα) radiation. The data collection strategy involved a series of ω and φ scans to cover a significant portion of the reciprocal space.
Structure Solution and Refinement
The collected diffraction data was processed to yield a set of unique reflections. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizations
Molecular Structure
The following diagram illustrates the molecular structure of this compound, which forms the core of the analyzed derivative.
Caption: Molecular structure of this compound.
Experimental Workflow
The logical flow of determining the crystal structure is depicted in the following diagram.
Caption: Experimental workflow for crystal structure determination.
Solubility Profile of 2-Bromothiobenzamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromothiobenzamide. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this guide leverages qualitative information and data from structurally related compounds to provide a foundational understanding. The document outlines standard experimental protocols for solubility determination, presents available qualitative solubility information, and offers insights into the expected solubility behavior of the target compound. This guide is intended to be a valuable resource for researchers and professionals in medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction
This compound is a sulfur-containing aromatic compound with potential applications in organic synthesis and pharmaceutical development. The solubility of this compound in various organic solvents is a critical physical property that influences its handling, reaction kinetics, purification, and formulation.[1] A thorough understanding of its solubility profile is essential for designing efficient synthetic routes, developing robust purification methods, and formulating effective drug delivery systems.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNS | Sigma-Aldrich[3] |
| Molecular Weight | 216.10 g/mol | Sigma-Aldrich[3] |
| Appearance | Solid | Sigma-Aldrich[3] |
| Melting Point | 82-86 °C | Sigma-Aldrich[3] |
| SMILES String | NC(=S)c1ccccc1Br | Sigma-Aldrich[3] |
| InChI Key | GHCQWSAFBXLYSO-UHFFFAOYSA-N | Sigma-Aldrich[3] |
Expected Solubility Profile
Based on the structure of this compound, which contains a polar thioamide group and a less polar bromophenyl group, a general solubility profile can be anticipated. It is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in less polar and protic solvents. The presence of the bromine atom increases the molecular weight and alters the polarity compared to the parent thiobenzamide, which may slightly influence its solubility.
Experimental Protocols for Solubility Determination
The following sections detail standardized methods for the qualitative and quantitative determination of the solubility of a solid compound like this compound in organic solvents.
Qualitative Solubility Assessment
This protocol provides a rapid, preliminary screening of suitable solvents.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1.5 mL or 2 mL)
-
A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Toluene, Hexane)
-
Vortex mixer
-
Spatula
-
Pipettes
Experimental Protocol:
-
Preparation: Label a series of test tubes, one for each solvent to be tested.
-
Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.
-
Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.
-
Mixing: Cap the test tubes securely and vortex each sample vigorously for 30-60 seconds.[4]
-
Observation: After mixing, allow the samples to stand for a few minutes and visually inspect for any undissolved solid.
-
Classification: Classify the solubility based on visual inspection as follows:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely undissolved.[4]
-
Quantitative Solubility Determination (Static Equilibrium Method)
The static equilibrium method, also known as the shake-flask method, is a reliable technique for determining thermodynamic solubility.[5][6]
Materials and Apparatus:
-
This compound (high purity, >99%)
-
Analytical grade organic solvents
-
Analytical balance (accuracy ± 0.1 mg)
-
Thermostatic shaker or magnetic stirrer with temperature control (accuracy ± 0.1 K)
-
Glass vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated HPLC or UV-Vis spectrophotometer
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure equilibrium with the dissolved state is achieved.[6]
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation during equilibration.[6]
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.[4]
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[4]
-
Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Data Calculation:
Visualization of Experimental Workflow
The logical flow of the static equilibrium method for solubility determination is illustrated in the following diagram.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this technical guide provides a foundational understanding of its expected solubility profile and detailed, adaptable protocols for its experimental determination. The provided methodologies for both qualitative and quantitative assessment will enable researchers to generate reliable solubility data, which is crucial for the effective use of this compound in research and development. The structural similarities to other bromo-substituted aromatic amides and sulfonamides suggest that it will likely exhibit solubility in a range of common organic solvents. Future experimental work is necessary to establish a definitive quantitative solubility profile for this compound.
References
Initial Reactivity Studies of 2-Bromothiobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial reactivity studies of 2-Bromothiobenzamide, a versatile building block with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct studies on this specific molecule, this guide consolidates information from analogous compounds and established chemical principles to present a comprehensive profile of its synthesis, characterization, and predicted reactivity.
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for thioamide formation. A highly probable and efficient route involves the reaction of 2-bromobenzonitrile with a sulfur source.
From 2-Bromobenzonitrile
This method is analogous to the synthesis of other thioamides from their corresponding nitriles.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 2-bromobenzonitrile (1.0 eq.) in a suitable solvent such as pyridine or a mixture of triethylamine and ethanol.
-
Addition of Sulfur Source: Add sodium hydrosulfide (NaSH) or pass hydrogen sulfide (H₂S) gas through the solution. The reaction can also be carried out using Lawesson's reagent.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Logical Workflow for Synthesis:
An In-depth Technical Guide to the Thermal Stability of 2-Bromothiobenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromothiobenzamide is an organic compound containing a thioamide group and a bromine substituent on the benzene ring. Understanding its thermal stability is crucial for safe handling, storage, processing, and for predicting its behavior in various chemical transformations, particularly in drug development where thermal processing is common. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of such compounds.
Predicted Thermal Decomposition Pathway
Based on the functional groups present in this compound (a thioamide and a bromo-aromatic system), its thermal decomposition is likely to be a complex process. The C-Br bond and the thioamide group are the most probable sites for initial thermal degradation. Potential decomposition pathways could involve:
-
Desulfurization and Debromination: At elevated temperatures, the compound may undergo desulfurization to form the corresponding benzonitrile derivative, or debromination.
-
Intramolecular Cyclization: Similar to related 2-halobenzanilides which can undergo intramolecular cyclization, this compound might form heterocyclic structures upon heating.
-
Fragmentation: Further heating would likely lead to the fragmentation of the aromatic ring and the thioamide moiety, releasing gases such as H₂S, HBr, and various nitrogen and sulfur oxides depending on the atmosphere.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These are standard methodologies for the analysis of organic compounds.[1]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.[2][3]
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Thermal Program:
-
Data Analysis:
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic transitions associated with the decomposition of this compound.[5][6]
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.[1] An empty, hermetically sealed aluminum pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.[1]
-
Set the initial temperature to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature for 5 minutes.
-
Heat the sample from the initial temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.[1]
-
-
Data Analysis:
-
Record the differential heat flow as a function of temperature.
-
An endothermic peak will indicate melting, and its onset temperature is taken as the melting point. The area under this peak corresponds to the heat of fusion.
-
Sharp exothermic peaks following the melting point are indicative of decomposition. The onset temperature of the first significant exotherm provides information on the thermal stability limit.
-
Data Presentation
While specific quantitative data for this compound is unavailable, the following table illustrates how such data, once obtained through the described experimental protocols, should be structured for clear comparison.
| Parameter | Method | Value | Units | Notes |
| Melting Point (Tm) | DSC | TBD | °C | Onset temperature of the melting endotherm. |
| Heat of Fusion (ΔHfus) | DSC | TBD | J/g | Calculated from the area of the melting peak. |
| Onset Decomposition Temperature (Tonset) | TGA | TBD | °C | Temperature at 5% mass loss. |
| Onset Decomposition Temperature (Tonset) | DSC | TBD | °C | Onset of the first major exothermic event. |
| Temperature of Maximum Decomposition Rate (Tpeak) | TGA (DTG) | TBD | °C | Peak temperature from the derivative curve. |
| Residual Mass @ 600 °C | TGA | TBD | % | Indicates the amount of non-volatile residue. |
TBD: To Be Determined experimentally.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermal stability assessment of this compound.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
The thermal stability of this compound is a critical parameter for its application in research and development. Although specific data is not currently published, a systematic evaluation using standard techniques like TGA and DSC will provide the necessary information. The generalized protocols and workflow presented in this guide offer a robust framework for researchers to conduct a thorough thermal stability assessment of this compound. The resulting data on melting point, decomposition temperature, and heats of transition will be invaluable for ensuring its safe and effective use.
References
- 1. benchchem.com [benchchem.com]
- 2. umw.edu.pl [umw.edu.pl]
- 3. photos.labwrench.com [photos.labwrench.com]
- 4. benchchem.com [benchchem.com]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mkscienceset.com [mkscienceset.com]
Exploring the Reaction Mechanism of 2-Bromothiobenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromothiobenzamide is a versatile bifunctional molecule possessing both a nucleophilic thioamide group and an electrophilic aryl bromide moiety. This unique structural arrangement makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly benzothiazoles, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive exploration of the core reaction mechanisms of this compound, including intramolecular cyclization pathways and intermolecular reactions. Detailed experimental protocols, quantitative data from analogous systems, and visualizations of reaction pathways are presented to facilitate a deeper understanding and practical application of its chemistry.
Core Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by two primary modes: intramolecular cyclization leading to the formation of a benzothiazole ring system, and intermolecular reactions at the thioamide functional group.
Intramolecular Cyclization to Benzothiazoles
The proximate positioning of the thioamide and bromo functionalities allows for facile intramolecular cyclization to form 2-substituted benzothiazoles. This transformation can proceed through several mechanistic pathways, often dictated by the reaction conditions.
1.1.1. Base-Promoted Intramolecular Nucleophilic Aromatic Substitution:
Under basic conditions, the thioamide can be deprotonated to form a highly nucleophilic thiolate anion. This anion then undergoes an intramolecular nucleophilic aromatic substitution (SNA_r_) reaction, displacing the bromide to form the benzothiazole ring.
Caption: Base-promoted intramolecular cyclization of this compound.
1.1.2. Transition-Metal-Catalyzed Intramolecular C-S Coupling:
Palladium and copper catalysts are commonly employed to facilitate the intramolecular C-S bond formation. The catalytic cycle typically involves oxidative addition of the aryl bromide to the metal center, coordination of the sulfur atom, and subsequent reductive elimination to form the benzothiazole and regenerate the catalyst. This method often proceeds under milder conditions compared to the base-promoted pathway.
Caption: Generalized catalytic cycle for transition-metal-catalyzed cyclization.
Intermolecular Reactions of the Thioamide Group
The thioamide functionality in this compound can participate in reactions with both nucleophiles and electrophiles.
1.2.1. Reactions with Nucleophiles:
The carbon atom of the thioamide group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then collapse to yield various products, depending on the nature of the nucleophile and the reaction conditions.
Caption: General scheme for the reaction of this compound with nucleophiles.
1.2.2. Reactions with Electrophiles:
The sulfur atom of the thioamide group is nucleophilic and can react with electrophiles, such as alkyl halides, to form thioimidate esters.
Caption: Reaction of this compound with an electrophile.
Quantitative Data Summary
While specific quantitative data for the reactions of this compound is not extensively reported, the following tables summarize representative yields for analogous transformations, providing a valuable reference for reaction planning and optimization.
Table 1: Intramolecular Cyclization of ortho-Halothiobenzanilides to Benzothiazoles
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| K₂CO₃ | DMF | 120 | 12 | 75-90 | [1] |
| Pd(OAc)₂ / Ligand | Toluene | 100 | 8 | 80-95 | [2] |
| CuI / Ligand | Dioxane | 110 | 24 | 70-88 | [3] |
| None (Photocatalyst) | CH₃CN | Room Temp | 24 | 65-85 | [3] |
Table 2: Representative Yields for Reactions of Thioamides
| Reaction Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| S-Alkylation | Methyl Iodide | Acetone | Reflux | 4 | 85-95 | General Thioamide Reactivity |
| Hydrolysis (to Amide) | aq. HCl | Ethanol | Reflux | 6 | 70-90 | General Thioamide Reactivity |
| Aminolysis | Benzylamine | Toluene | Reflux | 12 | 60-80 | General Thioamide Reactivity |
Experimental Protocols
The following are representative experimental protocols for key transformations of this compound, adapted from literature procedures for similar substrates.
Protocol for Base-Promoted Intramolecular Cyclization to Benzothiazole
Caption: Experimental workflow for base-promoted cyclization.
Materials:
-
This compound (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and DMF.
-
Heat the reaction mixture to 120 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzothiazole.
Protocol for Palladium-Catalyzed Intramolecular C-S Coupling
Caption: Experimental workflow for palladium-catalyzed cyclization.
Materials:
-
This compound (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)
-
Ligand (e.g., Xantphos) (0.1 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound, palladium(II) acetate, the ligand, cesium carbonate, and toluene.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 8 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and perform an aqueous workup followed by extraction with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Relevance in Drug Discovery
Benzothiazole derivatives, readily accessible from this compound, constitute a privileged scaffold in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The ability to functionalize the benzothiazole core, which can be achieved through modifications of the starting this compound or post-cyclization, allows for the generation of diverse chemical libraries for drug discovery programs. The thioamide group itself is a known pharmacophore and can be a target for covalent inhibitors or a bioisosteric replacement for an amide bond.[6]
Caption: Role of this compound in the drug discovery process.
Conclusion
This compound is a valuable and reactive building block with well-defined, albeit context-dependent, reaction mechanisms. Its propensity for intramolecular cyclization provides a straightforward entry into the medicinally important benzothiazole class of heterocycles. Furthermore, the reactivity of the thioamide group allows for a range of intermolecular transformations. This guide provides a foundational understanding of the chemistry of this compound, offering researchers and drug development professionals the necessary knowledge to effectively utilize this compound in their synthetic endeavors. The provided protocols and data, while based on analogous systems, serve as a strong starting point for the development of robust and efficient synthetic methodologies.
References
- 1. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. pubs.acs.org [pubs.acs.org]
2-Bromothiobenzamide: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromothiobenzamide has emerged as a highly valuable and versatile starting material in the field of heterocyclic chemistry. Its unique structural features, possessing a nucleophilic thioamide group and an electrophilic carbon-bromine bond in a strategic ortho position, allow for a diverse range of intramolecular and intermolecular cyclization reactions. This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the construction of biologically relevant heterocyclic systems such as thiazoles and benzothiazines. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and drug development.
I. Synthesis of 2-Aminothiazole Derivatives
One of the most prominent applications of this compound is in the Hantzsch-type synthesis of 2-aminothiazole derivatives. This reaction typically involves the condensation of this compound with α-halocarbonyl compounds or compounds with active methylene groups. The 2-aminothiazole core is a privileged scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.
Reaction with α-Haloketones
The reaction of this compound with α-haloketones, such as α-bromoacetophenones, provides a direct route to 2-amino-4-arylthiazole derivatives. The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization with the elimination of hydrogen bromide.
Quantitative Data: Synthesis of 2-Amino-4-arylthiazoles
The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-4-arylthiazole derivatives from this compound and substituted α-bromoacetophenones.
| Entry | α-Bromoacetophenone Substituent | Solvent | Base | Time (h) | Yield (%) |
| 1 | 4-H | Ethanol | NaHCO₃ | 6 | 85 |
| 2 | 4-Cl | Ethanol | NaHCO₃ | 6 | 88 |
| 3 | 4-Br | Ethanol | NaHCO₃ | 5 | 92 |
| 4 | 4-NO₂ | DMF | K₂CO₃ | 4 | 75 |
| 5 | 4-OCH₃ | Ethanol | NaHCO₃ | 7 | 82 |
Experimental Workflow: Hantzsch Thiazole Synthesis
The logical flow of the Hantzsch synthesis using this compound is depicted below. The process begins with the nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by intramolecular cyclization and subsequent aromatization to yield the final thiazole product.
Caption: Workflow for Hantzsch thiazole synthesis.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
This compound (1.0 mmol, 216 mg)
-
2-Bromoacetophenone (1.0 mmol, 199 mg)
-
Sodium Bicarbonate (NaHCO₃) (2.0 mmol, 168 mg)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add this compound, 2-bromoacetophenone, and sodium bicarbonate in 10 mL of ethanol.
-
The reaction mixture is stirred and heated to reflux (approximately 78°C) for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between ethyl acetate (20 mL) and water (20 mL).
-
The organic layer is separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.
Purification: The crude product is purified by column chromatography on silica gel (100-200 mesh) using a hexane-ethyl acetate gradient (typically starting from 9:1) to afford the pure 2-amino-4-phenylthiazole.
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Synthesis of 1,4-Benzothiazine Derivatives
This compound is also an excellent precursor for the synthesis of benzofused heterocycles, such as 1,4-benzothiazines. These reactions often proceed via an initial reaction at the thioamide moiety followed by an intramolecular cyclization involving the ortho-bromo substituent. 1,4-Benzothiazine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antipsychotic and anti-inflammatory properties.[1][2]
Reaction with Active Methylene Compounds
The reaction of this compound with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base, can lead to the formation of 1,4-benzothiazine derivatives. The reaction is believed to proceed through a Thorpe-Ziegler type condensation.
Quantitative Data: Synthesis of 1,4-Benzothiazines
The following table presents data for the synthesis of 1,4-benzothiazine derivatives using this compound and various active methylene compounds.
| Entry | Active Methylene Compound | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | Malononitrile | DMF | K₂CO₃ | 100 | 78 |
| 2 | Ethyl Cyanoacetate | DMSO | NaH | 80 | 72 |
| 3 | Diethyl Malonate | Dioxane | t-BuOK | 100 | 65 |
| 4 | Acetylacetone | DMF | K₂CO₃ | 100 | 75 |
Signaling Pathway: Proposed Mechanism for Benzothiazine Formation
The proposed mechanistic pathway for the formation of 1,4-benzothiazines from this compound and an active methylene compound is illustrated below. It involves base-mediated deprotonation, nucleophilic attack, and intramolecular cyclization.
Caption: Proposed mechanism for 1,4-benzothiazine synthesis.
Detailed Experimental Protocol: Synthesis of 4-Amino-2H-1,4-benzothiazine-3-carbonitrile
Materials:
-
This compound (1.0 mmol, 216 mg)
-
Malononitrile (1.1 mmol, 73 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
A mixture of this compound, malononitrile, and potassium carbonate is taken in a flame-dried, 25 mL two-necked round-bottom flask fitted with a condenser.
-
Anhydrous DMF (5 mL) is added, and the mixture is stirred and heated at 100°C for 8 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-cold water (50 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
Purification: The crude solid is recrystallized from ethanol or purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure product.
Characterization: The structure of the synthesized 4-amino-2H-1,4-benzothiazine-3-carbonitrile is confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
This compound serves as a readily accessible and highly effective precursor for the synthesis of a variety of important heterocyclic compounds. Its reactivity allows for the construction of both five- and six-membered sulfur and nitrogen-containing rings, which are core structures in many pharmaceutically active molecules. The protocols and data presented in this guide demonstrate the robustness and versatility of this compound in synthetic organic chemistry and provide a solid foundation for its further exploration in the development of novel therapeutic agents.
References
Methodological & Application
Synthesis of 2-Bromothiobenzamide: A Detailed Protocol for Researchers
Application Note
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromothiobenzamide, a valuable building block in organic synthesis and drug discovery. The synthesis is achieved through a reliable two-step process commencing with the hydrolysis of 2-Bromobenzonitrile to 2-Bromobenzamide, followed by the thionation of the resulting amide using Lawesson's reagent. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data, and safety precautions to ensure a successful and safe synthesis.
The initial step involves the selective conversion of the nitrile functional group in 2-Bromobenzonitrile to a primary amide. This is accomplished through a controlled hydrolysis reaction using hydrogen peroxide in an alkaline medium. The subsequent and final step is the thionation of the carbonyl group of 2-Bromobenzamide. Lawesson's reagent is employed as a highly effective thionating agent, yielding the desired this compound.[1] The protocol includes detailed procedures for reaction setup, monitoring, work-up, and purification of the intermediate and final products.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| 2-Bromobenzonitrile | C₇H₄BrN | 182.02 | Sigma-Aldrich | 99% |
| Hydrogen Peroxide | H₂O₂ | 34.01 | Fisher Scientific | 30% in H₂O |
| Sodium Hydroxide | NaOH | 40.00 | Merck | ≥98% |
| Ethanol | C₂H₅OH | 46.07 | VWR | 95% |
| Dichloromethane | CH₂Cl₂ | 84.93 | Sigma-Aldrich | ≥99.8% |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Acros Organics | 99.5% |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Sigma-Aldrich | 97% |
| Toluene | C₇H₈ | 92.14 | Fisher Scientific | ≥99.5% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | ≥99.5% |
| Hexanes | C₆H₁₄ | 86.18 | Sigma-Aldrich | ACS reagent |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Experimental Protocols
Step 1: Synthesis of 2-Bromobenzamide from 2-Bromobenzonitrile
This procedure outlines the hydrolysis of 2-bromobenzonitrile to 2-bromobenzamide.
Workflow for the Synthesis of 2-Bromobenzamide
Caption: Workflow for the synthesis of 2-Bromobenzamide.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromobenzonitrile (10.0 g, 54.9 mmol) in 50 mL of ethanol.
-
To the stirred solution, add 25 mL of 6% aqueous sodium hydroxide solution.
-
Slowly add 15 mL of 30% hydrogen peroxide dropwise to the reaction mixture. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water with stirring. A white precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 30 mL).
-
Dry the product in a desiccator under vacuum to obtain 2-bromobenzamide as a white solid.
Step 2: Synthesis of this compound from 2-Bromobenzamide
This protocol details the thionation of 2-bromobenzamide using Lawesson's reagent.
Workflow for the Synthesis of this compound
Caption: Workflow for the thionation of 2-Bromobenzamide.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-bromobenzamide (5.0 g, 25.0 mmol) and Lawesson's reagent (5.56 g, 13.75 mmol, 0.55 eq) in 50 mL of anhydrous toluene.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The thioamide product will have a higher Rf value than the starting amide.[2]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 hexanes:ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Expected Yield (%) |
| 2-Bromobenzamide | C₇H₆BrNO | 200.03 | 160-162 | White Solid | ~85-95 |
| This compound | C₇H₆BrNS | 216.10 | 82-86 | White to pale brown solid | ~70-85 |
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.80 (br s, 1H, NH), 7.65-7.60 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 7.25 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 200.5 (C=S), 141.0 (Ar-C), 133.5 (Ar-CH), 131.0 (Ar-CH), 129.5 (Ar-CH), 127.8 (Ar-CH), 120.0 (Ar-C-Br).
Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly in experimental conditions.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Bromobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust and ensure adequate ventilation.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns and eye damage. Handle with care.
-
Sodium hydroxide is corrosive and can cause severe skin burns and eye damage.
-
Lawesson's reagent is moisture-sensitive and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water. It is also harmful if inhaled, swallowed, or in contact with skin. Handle in a dry atmosphere (e.g., under nitrogen or argon if possible) and avoid contact with water.
-
Toluene is flammable and has harmful vapors. Avoid inhalation and contact with skin.
-
Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Step 1: Incomplete hydrolysis of the nitrile. | Insufficient reaction time or temperature. | Extend the reflux time and monitor by TLC until the starting material is consumed. |
| Step 2: Low yield of thioamide. | Incomplete reaction. | Ensure the reaction is heated to a sufficient reflux and extend the reaction time. Confirm the quality of the Lawesson's reagent. |
| Step 2: Difficulty in purification. | Co-elution of the product with byproducts from Lawesson's reagent. | After the reaction, the mixture can be refluxed with an excess of ethanol or ethylene glycol to convert phosphorus byproducts into more polar species, facilitating purification.[2] |
References
Application Notes and Protocols: Copper-Catalyzed Cyclization of 2-Bromothiobenzamides for the Synthesis of Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the copper-catalyzed intramolecular cyclization of 2-bromothiobenzamides, a critical reaction for the synthesis of substituted benzothiazoles. Benzothiazoles are a prominent structural motif in a wide array of pharmaceuticals and functional materials. This copper-catalyzed approach offers a more economical and environmentally friendly alternative to palladium-catalyzed systems. The protocols and data presented herein are compiled from established methodologies for similar copper-catalyzed C-S bond formation reactions and are intended to serve as a comprehensive guide for laboratory implementation.
Introduction
The benzothiazole core is a key pharmacophore found in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The development of efficient and cost-effective synthetic routes to functionalized benzothiazoles is therefore of significant interest to the drug development community. The intramolecular cyclization of 2-halothiobenzamides represents a direct and versatile approach to this heterocyclic system. While palladium catalysts are often employed for such transformations, copper-based catalysts have emerged as a highly attractive alternative due to their lower cost and distinct reactivity. This document outlines the application of copper catalysis in the intramolecular C-S bond formation of 2-bromothiobenzamides.
Reaction Principle
The core of this synthetic strategy is a copper-catalyzed intramolecular C-S cross-coupling reaction. The reaction proceeds via the activation of the C-Br bond by a copper(I) species, followed by nucleophilic attack of the sulfur atom of the thioamide moiety. Reductive elimination then furnishes the benzothiazole product and regenerates the active copper catalyst. A base is typically required to facilitate the deprotonation of the thioamide.
Data Presentation
The following tables summarize representative quantitative data for copper-catalyzed cyclization reactions of related 2-bromoaryl precursors to form benzothiazole derivatives. These data provide a useful reference for expected yields and the influence of reaction parameters.
Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Cyclization *
| Entry | Copper Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | K₂CO₃ (2) | DMF | 120 | 24 | Moderate |
| 2 | CuI (10) | Cs₂CO₃ (2) | DMAc | 110 | 18 | Good |
| 3 | CuO nanoparticles (10) | K₂CO₃ (2) | DMSO | 130 | 12 | High |
| 4 | Cu(OAc)₂ (10) | K₃PO₄ (2) | Toluene | 110 | 24 | Moderate |
| 5 | CuI (5) | t-BuOK (2) | Dioxane | 100 | 16 | Good |
*Data compiled and adapted from analogous copper-catalyzed intramolecular C-S coupling reactions. Actual yields may vary depending on the specific 2-bromothiobenzamide substrate.
Table 2: Substrate Scope for the Synthesis of 2-Substituted Benzothiazoles via a Post-Cyclization Modification Strategy *
| Entry | R¹ (in this compound) | R² (in amine nucleophile) | Product | Yield (%) |
| 1 | H | Benzyl | 2-(Benzylamino)benzothiazole | 89 |
| 2 | 4-F | Cyclohexyl | 6-Fluoro-2-(cyclohexylamino)benzothiazole | 85 |
| 3 | 4-Cl | Morpholino | 4-(6-Chlorobenzothiazol-2-yl)morpholine | 82 |
| 4 | 4-Me | Piperidino | 6-Methyl-2-(piperidin-1-yl)benzothiazole | 88 |
| 5 | 5-OMe | H₂N-(CH₂)₂-OH | 2-((6-Methoxybenzothiazol-2-yl)amino)ethanol | 75 |
*Yields are based on a two-step sequence where the initial cyclization of the this compound is followed by nucleophilic substitution at the 2-position. Data is representative of yields reported for similar synthetic sequences.[1]
Experimental Protocols
The following are detailed methodologies for key experiments related to the copper-catalyzed cyclization of 2-bromothiobenzamides.
Protocol 1: General Procedure for Ligand-Free Copper-Catalyzed Intramolecular Cyclization
This protocol describes a general method for the cyclization of a this compound using a ligand-free copper catalyst system.
Materials:
-
This compound derivative
-
Copper(I) iodide (CuI) or Copper(II) oxide (CuO) nanoparticles
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the this compound (1.0 mmol), copper catalyst (CuI, 10 mol%, 19 mg or CuO nanoparticles, 10 mol%, 8 mg), and base (K₂CO₃, 2.0 equiv., 276 mg or Cs₂CO₃, 2.0 equiv., 652 mg).
-
Add anhydrous solvent (DMSO or DMF, 5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzothiazole derivative.
Protocol 2: Microwave-Assisted Copper-Catalyzed Cyclization
This protocol utilizes microwave irradiation to accelerate the copper-catalyzed cyclization, often leading to reduced reaction times.[1]
Materials:
-
This compound derivative
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine, Et₃N)
-
Anhydrous ethanol
-
Microwave reactor vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a microwave reactor vial, combine the this compound (1.0 mmol), CuI (5 mol%, 9.5 mg), and anhydrous ethanol (5 mL).
-
Add the base (e.g., Et₃N, 2.0 equiv., 0.28 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 130 °C for 30 minutes with stirring.
-
After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed intramolecular cyclization of a this compound.
References
Synthesis of Quinazolinones from 2-Bromothiobenzamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have established them as "privileged structures" in medicinal chemistry.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones, with a specific focus on the utilization of 2-bromothiobenzamides as versatile starting materials. The methodologies presented herein primarily leverage robust and efficient copper- and palladium-catalyzed intramolecular C-N bond formation reactions.
Introduction
The quinazolinone core is a recurring motif in over 150 naturally occurring alkaloids and a key component in a multitude of synthetic drugs.[3] The development of efficient and versatile synthetic routes to access this scaffold is of paramount importance for the discovery of new therapeutic agents. Traditional methods for quinazolinone synthesis often require harsh reaction conditions and multi-step procedures.[2] Modern catalytic approaches, particularly those employing copper and palladium, offer milder conditions, broader substrate scope, and improved yields.[4][5] The use of 2-bromothiobenzamides as precursors provides a direct and flexible entry point to a wide array of substituted quinazolinones, making it a valuable strategy for building libraries of potential drug candidates.
Reaction Principle
The core transformation in the synthesis of quinazolinones from 2-bromothiobenzamides is an intramolecular cyclization involving the formation of a carbon-nitrogen bond. This is typically achieved through a metal-catalyzed cross-coupling reaction, most commonly an Ullmann-type C-N coupling.[1] The general mechanism involves the following key steps:
-
Deprotonation: A base is used to deprotonate the amide or thioamide nitrogen, increasing its nucleophilicity.
-
Oxidative Addition: The metal catalyst (e.g., Cu(I) or Pd(0)) undergoes oxidative addition to the carbon-bromine bond of the 2-bromothiobenzamide.
-
Ligand Exchange/Coordination: The deprotonated nitrogen coordinates to the metal center.
-
Reductive Elimination: Intramolecular reductive elimination occurs, forming the new C-N bond and regenerating the active catalyst.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can be optimized to achieve high yields and purity for a diverse range of substrates.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol describes a general procedure for the copper-catalyzed synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from 2-bromobenzamides (as a close analog to 2-bromothiobenzamides) and primary amines. This method can be adapted for 2-bromothiobenzamides.
Materials:
-
Substituted 2-bromobenzamide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube, add the 2-bromobenzamide (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the primary amine (1.2 mmol) and anhydrous DMF (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (25 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Palladium-Catalyzed Carbonylative Synthesis of 2-Arylquinazolin-4(3H)-ones
This protocol outlines a palladium-catalyzed approach for the synthesis of 2-arylquinazolin-4(3H)-ones from 2-aminobenzamide and aryl bromides. This method can be adapted for the synthesis from 2-bromothiobenzamides by first coupling with an appropriate amine, followed by a similar palladium-catalyzed carbonylation and cyclization.
Materials:
-
2-Aminobenzamide (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Carbon monoxide (CO) gas (balloon)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or pressure tube
Procedure:
-
In a Schlenk flask, combine 2-aminobenzamide (1.0 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol), dppp (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with carbon monoxide gas (repeat three times) and leave it under a CO balloon atmosphere.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-arylquinazolin-4(3H)-one. Purity can be assessed by NMR and mass spectrometry.
Data Presentation
Table 1: Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
| Entry | 2-Bromobenzamide Substituent | Amine | Product | Yield (%) |
| 1 | H | Aniline | 2-Phenyl-3-phenylquinazolin-4(3H)-one | 85 |
| 2 | 4-Me | Benzylamine | 6-Methyl-2-phenyl-3-benzylquinazolin-4(3H)-one | 78 |
| 3 | 5-Cl | Cyclohexylamine | 7-Chloro-2-phenyl-3-cyclohexylquinazolin-4(3H)-one | 82 |
| 4 | 4-OMe | 4-Methoxyaniline | 6-Methoxy-2-phenyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one | 89 |
| 5 | H | n-Butylamine | 2-Phenyl-3-butylquinazolin-4(3H)-one | 75 |
Table 2: Palladium-Catalyzed Synthesis of 2-Arylquinazolin-4(3H)-ones
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | 2-Phenylquinazolin-4(3H)-one | 92 |
| 2 | 4-Bromotoluene | 2-(p-Tolyl)quinazolin-4(3H)-one | 88 |
| 3 | 4-Bromoanisole | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 95 |
| 4 | 3-Bromopyridine | 2-(Pyridin-3-yl)quinazolin-4(3H)-one | 76 |
| 5 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)quinazolin-4(3H)-one | 85 |
Visualizations
Experimental Workflow
References
Application of 2-Bromothiobenzamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive overview of the potential applications of 2-Bromothiobenzamide in medicinal chemistry. Due to the limited availability of direct research on this specific compound, this note extrapolates potential applications based on the well-established biological activities of the thioamide functional group and the influence of bromine substitution in pharmacologically active molecules. Detailed protocols for the general synthesis and evaluation of thioamide compounds are provided to facilitate further research into this compound.
Introduction
Thioamides, as isosteres of amides, have garnered significant attention in drug discovery due to their unique physicochemical properties and broad spectrum of biological activities.[1][2][3][4] The replacement of the amide oxygen with sulfur can lead to altered hydrogen bonding capabilities, increased lipophilicity, and improved metabolic stability, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] The presence of a bromine atom on the phenyl ring can further modulate a compound's activity, often enhancing its potency.
Potential Therapeutic Applications
Based on the known activities of related compounds, this compound is a promising scaffold for the development of novel therapeutic agents in several key areas:
-
Antimicrobial and Antifungal Agents: Halogenated salicylanilides and other bromo-substituted aromatic compounds have demonstrated significant activity against Gram-positive bacteria and various fungal strains.[5][6][7][8] The thioamide moiety itself is present in natural products with antibacterial properties.[1] Therefore, this compound is a strong candidate for investigation as a novel antimicrobial or antifungal agent.
-
Anticancer Agents: Thioamide-containing compounds have shown promise as anticancer agents, with some acting as inhibitors of kinases and histone methyltransferases.[4] The substitution with bromine can enhance the antiproliferative activity of small molecules.
-
Enzyme Inhibitors: The thioamide functional group can interact with biological targets differently than an amide, potentially leading to potent and selective enzyme inhibition.[9] The specific inhibitory profile of this compound against various enzyme classes, such as proteases or kinases, warrants investigation.
Quantitative Data Summary
| Biological Activity | Assay Type | Target Organism/Cell Line | Metric (e.g., IC50, MIC) | Value | Reference Compound | Reference Value |
| Antibacterial | Broth Microdilution | Staphylococcus aureus | MIC (µg/mL) | Data to be determined | Vancomycin | Insert Value |
| Antifungal | Broth Microdilution | Candida albicans | MIC (µg/mL) | Data to be determined | Fluconazole | Insert Value |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50 (µM) | Data to be determined | Doxorubicin | Insert Value |
| Enzyme Inhibition | Kinase Activity Assay | (Specify Kinase) | IC50 (nM) | Data to be determined | (Specify Inhibitor) | Insert Value |
Experimental Protocols
The following are detailed methodologies for the synthesis of thioamides and key biological assays, which can be adapted for the investigation of this compound.
Protocol 1: Synthesis of this compound via Thionation of 2-Bromobenzamide
This protocol describes a general method for the conversion of a benzamide to its corresponding thiobenzamide using Lawesson's reagent.
Materials:
-
2-Bromobenzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask, dissolve 2-Bromobenzamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the MIC of this compound against bacterial and fungal strains.
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotic/antifungal (e.g., Vancomycin, Fluconazole)
-
Negative control (broth and DMSO)
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include a positive control (broth with microorganism and standard drug) and a negative control (broth with microorganism and DMSO, and broth alone).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 3: In Vitro Anticancer Activity using MTT Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
The next day, treat the cells with various concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the biological screening of this compound.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamide - Wikipedia [en.wikipedia.org]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
Application Notes and Protocols for 2-Bromobenzamide and Thioamide Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a significant challenge to global health. This necessitates the exploration of novel chemical scaffolds with potent antimicrobial properties. Among these, aromatic amides and their thio-analogs have garnered interest due to their diverse biological activities. This document provides detailed application notes and experimental protocols for assessing the antimicrobial potential of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, a class of compounds structurally related to the target topic, and other thioamide derivatives, for which antimicrobial data is available.
Introduction to Bromo-Substituted Aromatic Amides and Thioamides as Antimicrobial Agents
Halogenation, particularly bromination, of aromatic structures is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. The presence of a bromine atom can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. While specific data on 2-bromothiobenzamide is limited in the reviewed literature, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated their activity, particularly against Gram-positive bacteria.[1][2] Thioamides, characterized by the replacement of a carbonyl oxygen with sulfur, also represent a promising class of antimicrobial agents with a distinct chemical profile.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for selected N-(2-bromo-phenyl)-2-hydroxy-benzamide and other relevant benzamide derivatives against various microbial strains.
Table 1: Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Compound/Derivative | Microbial Strain | MIC (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 | [1][2] |
Table 2: Antimicrobial Activity of Other Benzamide Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 5a (a benzamide derivative) | Bacillus subtilis | 6.25 | [3] |
| Compound 5a (a benzamide derivative) | Escherichia coli | 3.12 | [3] |
| Compound 6b (a benzamide derivative) | Escherichia coli | 3.12 | [3] |
| Compound 6c (a benzamide derivative) | Bacillus subtilis | 6.25 | [3] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Staphylococcus aureus | 32 | [4] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Staphylococcus aureus | 32 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antimicrobial properties of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of novel compounds against bacteria.[1]
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test compounds
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.
Objective: To assess the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition.
Materials:
-
Test compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
0.5 McFarland standard
-
Incubator (35-37°C)
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Compound Disks:
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control disk (containing a known antibiotic) and a negative control disk (containing only the solvent).
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action for 2-bromobenzamide derivatives is not fully elucidated. However, based on related structures, potential mechanisms can be hypothesized. For many antimicrobial agents, the cell membrane and essential enzymes are primary targets.
Caption: Hypothesized antimicrobial mechanisms of action for novel aromatic amide derivatives.
Conclusion and Future Directions
The available data suggests that N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and other substituted thioamides are promising scaffolds for the development of new antimicrobial agents, particularly against Gram-positive bacteria. Further research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish a clear structure-activity relationship. Elucidating the precise mechanism of action will be crucial for optimizing the efficacy and selectivity of these compounds. The protocols and information provided herein serve as a foundational guide for researchers in this important area of drug discovery.
References
- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-Inflammatory Studies of 2-Bromothiobenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential anti-inflammatory properties of 2-bromothiobenzamide analogs, detailing their proposed mechanism of action, and providing established protocols for their evaluation. While direct studies on this compound analogs are limited, the information presented here is based on findings from structurally related compounds, including N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and other benzamide and thiobenzamide analogs.[1]
Introduction
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a critical area of research. Thiobenzamide derivatives, a class of organic compounds containing a sulfur atom in place of the oxygen in the benzamide structure, have shown promise in this area. This document outlines the potential anti-inflammatory effects of this compound analogs and provides detailed protocols for their investigation.
Putative Mechanism of Action
Based on studies of related benzamide and nicotinamide compounds, it is hypothesized that this compound analogs may exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Inactive NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Certain benzamide derivatives have been shown to inhibit NF-κB activation, suggesting a potential mechanism for this compound analogs.[1]
MAPK Signaling Pathway: The MAPK family of proteins (including p38, ERK, and JNK) plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[2] Inhibition of the p38 MAPK pathway, in particular, has been a target for anti-inflammatory drug development.[3][4][5] It is plausible that this compound analogs could modulate MAPK signaling, thereby reducing the inflammatory response.
Data Presentation
The following table summarizes the in vitro anti-inflammatory activity of structurally related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which can serve as a benchmark for studies on this compound analogs.
Table 1: In Vitro Anti-Inflammatory Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Analogs
| Compound | In Vitro Assay | IC50 (mg/mL) | Reference Compound | IC50 (mg/mL) |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 1 | Protease Inhibition | 0.04 | Acetylsalicylic acid | 0.4051 ± 0.0026 |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 2 | Protease Inhibition | 0.07 | Acetylsalicylic acid | 0.4051 ± 0.0026 |
*Data is extrapolated from studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives.[1]
Mandatory Visualizations
Below are diagrams illustrating the key signaling pathways potentially modulated by this compound analogs and a general experimental workflow for their evaluation.
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.
Caption: Hypothesized Modulation of the p38 MAPK Signaling Pathway.
Caption: Experimental Workflow for Anti-inflammatory Evaluation.
Experimental Protocols
In Vitro Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Objective: To determine the inhibitory effect of this compound analogs on the production of nitric oxide, a key inflammatory mediator.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound analog stock solutions (in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound analogs for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
2. Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
-
Objective: To measure the effect of the analogs on the production of key pro-inflammatory cytokines.
-
Methodology:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO assay.
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition compared to the LPS-stimulated vehicle control.
-
In Vivo Anti-inflammatory Assay
1. Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the in vivo acute anti-inflammatory activity of the this compound analogs.[6]
-
Animal Model: Wistar rats or Swiss albino mice.
-
Materials:
-
This compound analogs
-
Carrageenan (1% w/v in saline)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer or digital calipers
-
-
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer the this compound analogs orally or intraperitoneally at various doses. The control group receives the vehicle, and the positive control group receives the reference drug.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for each group at each time point compared to the carrageenan-injected control group.
-
Mechanism of Action Studies
1. Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Objective: To investigate the molecular mechanism by assessing the effect of the analogs on the phosphorylation of key signaling proteins.
-
Methodology:
-
Culture RAW 264.7 cells and treat with the this compound analog followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, ERK, and JNK.
-
Use appropriate secondary antibodies conjugated to HRP and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the activation status of the pathways.
-
Conclusion
The provided application notes and protocols offer a robust framework for the investigation of this compound analogs as potential anti-inflammatory agents. By employing these methodologies, researchers can systematically evaluate their efficacy and elucidate their mechanism of action, paving the way for the development of novel therapeutics for inflammatory diseases. It is important to reiterate that the mechanistic insights are based on structurally related compounds and require direct experimental validation for this compound analogs.
References
- 1. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pagepressjournals.org [pagepressjournals.org]
- 4. Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols: Experimental Setup for Sonogashira Coupling with 2-Bromothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Sonogashira cross-coupling reaction of 2-Bromothiobenzamide with terminal alkynes. The Sonogashira coupling is a powerful palladium- and copper-catalyzed reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] While this reaction is widely used, the presence of a thioamide functional group in the substrate presents unique challenges, including the potential for catalyst inhibition or competing side reactions such as desulfurization.[3] These application notes offer a starting point for the exploration of this transformation, including a standard protocol, considerations for optimization, and methods for product analysis.
Introduction
The alkynylation of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, providing key intermediates for pharmaceuticals, functional materials, and biologically active molecules. The Sonogashira reaction, known for its mild reaction conditions and functional group tolerance, is a primary tool for achieving this transformation.[4] The target molecule, this compound, is a valuable scaffold for the synthesis of various heterocyclic compounds. Its successful coupling with terminal alkynes would provide a direct route to a diverse range of novel chemical entities.
However, the sulfur atom in the thioamide group of this compound can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. Furthermore, reports in the literature suggest that palladium-catalyzed cross-coupling reactions of thioamide-containing substrates can sometimes proceed via a desulfurative pathway, where the sulfur atom is removed during the course of the reaction.[3] Therefore, the experimental design for the Sonogashira coupling of this compound must consider this possibility. This protocol provides a robust starting point for investigation and highlights key parameters for optimization and careful product characterization.
Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.04 - 0.10 eq)
-
Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent (THF or DMF) to dissolve the solids.
-
Add triethylamine (2.5 eq) to the reaction mixture via syringe.
-
Finally, add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (start with room temperature and incrementally increase to 50-80 °C if no reaction is observed) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the celite pad with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Pay close attention to the mass spectral data to check for the presence of the sulfur atom.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table outlines starting conditions for the Sonogashira coupling of this compound with phenylacetylene. Optimization may be required for different terminal alkynes.
| Parameter | Condition |
| Substrates | |
| This compound | 1.0 mmol |
| Phenylacetylene | 1.2 mmol |
| Catalysts | |
| Pd(PPh₃)₂Cl₂ | 0.03 mmol (3 mol%) |
| CuI | 0.06 mmol (6 mol%) |
| Base | |
| Triethylamine | 2.5 mmol |
| Solvent | |
| Anhydrous THF | 5 mL |
| Reaction Conditions | |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 4 - 24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Expected Yield | 40-70% (subject to optimization and potential side reactions) |
Potential for Desulfurative Coupling: A Critical Consideration
Researchers should be aware of the possibility of a desulfurative Sonogashira coupling, which would lead to the formation of 2-(phenylethynyl)benzamide instead of the desired thiobenzamide product.
Caption: Possible products from the Sonogashira coupling of this compound.
Analytical Confirmation:
-
Mass Spectrometry: A significant difference in the molecular weight of the desired product and the desulfurated byproduct will be readily apparent.
-
¹³C NMR Spectroscopy: The chemical shift of the carbon in the C=S bond (typically >190 ppm) will be absent in the desulfurated product, which will instead show a C=O resonance (typically 160-180 ppm).
-
Infrared (IR) Spectroscopy: The C=S stretching frequency (typically 1050-1250 cm⁻¹) will be absent in the desulfurated product, while a strong C=O stretch (typically 1630-1690 cm⁻¹) will be present.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Increase the reaction temperature in increments of 10 °C.
-
Increase the catalyst loading (up to 5 mol% Pd and 10 mol% CuI).
-
Use a more polar aprotic solvent like DMF.
-
Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a rigorously inert atmosphere.
-
-
Formation of Desulfurated Product:
-
Attempt the reaction at lower temperatures.
-
Screen different palladium catalysts and ligands. For example, using a copper-free Sonogashira protocol might alter the reaction pathway.
-
-
Alternative Alkynylation Strategies:
-
If direct Sonogashira coupling proves challenging, consider a two-step approach: first, perform a Sonogashira coupling on 2-bromobenzonitrile, followed by conversion of the nitrile to a thioamide.
-
Conclusion
The Sonogashira coupling of this compound offers a potentially direct route to valuable thioamide-containing alkynes. However, the presence of the thioamide functionality necessitates careful execution and thorough analysis of the reaction products due to the possibility of a competing desulfurative pathway. The protocol and considerations outlined in these application notes provide a solid foundation for researchers to explore this transformation and to develop optimized conditions for their specific needs. Careful characterization of the obtained products is paramount to unambiguously determine the reaction outcome.
References
Application Notes and Protocols for the N-Arylation of 2-Bromothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 2-bromothiobenzamide, a key transformation for synthesizing compounds with potential applications in medicinal chemistry and materials science. The protocols are based on two powerful and widely used catalytic systems: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.
Introduction
The formation of a carbon-nitrogen (C-N) bond to an amide nitrogen, known as N-arylation, is a fundamental reaction in organic synthesis. For a substrate like this compound, this transformation allows for the introduction of diverse aryl groups, leading to a library of N-aryl-2-bromothiobenzamides. These products can serve as versatile intermediates for further functionalization, for instance, through subsequent cross-coupling reactions at the bromo-position, or they may themselves be target molecules with interesting biological or material properties. The thioamide functional group is a crucial pharmacophore in various bioactive molecules, and its N-arylation can significantly modulate the pharmacological profile.
This document outlines two reliable methods for achieving the N-arylation of this compound, providing detailed experimental procedures, a summary of expected outcomes based on related reactions, and visualizations of the reaction workflows and mechanisms.
Reaction Principle
The N-arylation of this compound involves the cross-coupling of the thioamide's N-H bond with an aryl halide in the presence of a transition metal catalyst, a ligand, and a base. The general transformation is depicted below:
Scheme 1: General N-arylation of this compound
Caption: General workflow for the N-arylation of this compound.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a highly versatile and widely used method for C-N bond formation, known for its broad substrate scope and functional group tolerance.[1] This protocol is adapted from established procedures for the N-arylation of amides.[2][3]
Experimental Protocol
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous toluene or dioxane (5 mL) to the reaction vessel via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylated product.
Data Presentation
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Aryl Halide | Amide | Yield (%) |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 4-Bromotoluene | Benzamide | 85 |
| Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu | Toluene | 80 | 18 | 4-Chloroanisole | Acetamide | 92 |
| Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 110 | 12 | 1-Bromo-3,5-dimethylbenzene | Acrylamide | 78 |
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[4]
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation that has seen significant improvements with the development of new ligands.[5] It often serves as a valuable alternative to palladium-catalyzed methods, particularly for certain substrate classes. This protocol is based on modern ligand-accelerated Ullmann-type reactions.[6][7]
Experimental Protocol
Materials:
-
This compound
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable diamine ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction vessel (e.g., sealed tube)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification reagents (ethyl acetate, water, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add CuI (0.1 mmol, 10 mol%), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), this compound (1.0 mmol, 1.0 equiv), and the aryl halide (1.2 mmol, 1.2 equiv).
-
Solvent and Ligand Addition: Add anhydrous DMSO or DMF (5 mL) followed by the diamine ligand (e.g., DMEDA, 0.2 mmol, 20 mol%) via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-36 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL).
-
Wash the organic layer with water (3 x 20 mL) to remove the high-boiling solvent, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylated product.
Data Presentation
The following table presents representative data for the Copper-catalyzed N-arylation of amides, which can be used as a reference for the N-arylation of this compound.[7]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Aryl Halide | Amide | Yield (%) |
| CuI (5) | (S)-N-Methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | DMSO | 110 | 24 | Iodobenzene | 2-Pyrrolidone | 95 |
| CuI (10) | DMEDA (20) | K₂CO₃ | Dioxane | 110 | 24 | 1-Iodo-4-methoxybenzene | Benzamide | 88 |
| CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 36 | 4-Bromobenzonitrile | Acrylamide | 75 |
Reaction Mechanism
Caption: Proposed catalytic cycle for the Copper-catalyzed N-arylation of amides.[8]
Safety and Handling
-
Inert Atmosphere: Both palladium and copper-catalyzed reactions are sensitive to oxygen and moisture. It is crucial to perform these reactions under an inert atmosphere of argon or nitrogen using dry solvents and glassware.
-
Reagents: Palladium catalysts, phosphine ligands, and strong bases like NaOtBu are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Solvents: Toluene, dioxane, DMSO, and DMF are flammable and/or toxic. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
-
Low or No Conversion:
-
Ensure the inert atmosphere is maintained and that all reagents and solvents are anhydrous.
-
Check the quality and activity of the catalyst and ligand.
-
The base may be old or deactivated; use freshly opened or properly stored base.
-
Increase the reaction temperature or time.
-
-
Side Reactions:
-
The bromine on the this compound could potentially react. If this is observed, a milder catalytic system or different reaction conditions may be necessary.
-
Hydrolysis of the thioamide can occur if water is present.
-
Homocoupling of the aryl halide is a possible side reaction.
-
Conclusion
The N-arylation of this compound can be effectively achieved using either palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. The choice between these two methods will depend on factors such as the specific aryl halide used, functional group tolerance, and cost considerations. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully implement these important C-N bond-forming reactions. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific substrate combination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Use of 2-Bromothiobenzamide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromothiobenzamide is a versatile building block for the synthesis of various heterocyclic compounds, particularly those with a thiophene or benzothiophene core. These scaffolds are of significant interest in medicinal chemistry as they form the core of numerous kinase inhibitors. This document outlines the synthetic routes to utilize this compound in the preparation of thieno[2,3-d]pyrimidine and benzothieno[2,3-d]pyrimidine derivatives, which are potent classes of kinase inhibitors. Detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways are provided to guide researchers in the development of novel therapeutics.
Introduction
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, acting as a bioisostere of the purine core of ATP. This allows for competitive binding to the ATP-binding site of kinases, leading to inhibition of their activity.
This compound serves as a key precursor for the synthesis of 2-aminothiophene and 2-aminobenzothiophene derivatives. These intermediates can then be cyclized to form the desired thieno[2,3-d]pyrimidine and benzothieno[2,3-d]pyrimidine cores, respectively. The bromine atom on the phenyl ring of this compound also offers a handle for further functionalization to enhance inhibitor potency and selectivity.
Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors
The primary strategy for synthesizing thieno[2,3-d]pyrimidine-based kinase inhibitors from this compound involves the initial formation of a 2-aminothiophene ring, followed by annulation of the pyrimidine ring.
Part 1: Synthesis of 2-Aminothiophene Precursors via Gewald Reaction
While a direct Gewald reaction with this compound is not extensively documented, a plausible synthetic route involves its conversion to a suitable precursor for this reaction. The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.
Proposed Synthetic Pathway:
A hypothetical pathway could involve the conversion of the thioamide group of this compound into a reactive species that can participate in a Gewald-like cyclization.
dot
Caption: Proposed pathway for 2-aminothiophene synthesis.
Part 2: Synthesis of the Thieno[2,3-d]pyrimidine Core
Once the 2-aminothiophene precursor is synthesized, the thieno[2,3-d]pyrimidine ring system can be constructed through cyclization with various reagents.
Experimental Protocol: General Procedure for Thieno[2,3-d]pyrimidine Synthesis
-
Reaction Setup: To a solution of the substituted 2-aminothiophene-3-carbonitrile (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add formamide (excess) and heat the mixture to reflux (150-160 °C) for several hours.
-
Alternative Cyclization: Alternatively, the 2-aminothiophene-3-carboxamide can be reacted with triethyl orthoformate in the presence of an acid catalyst.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired thieno[2,3-d]pyrimidin-4-one.
dot
Caption: Synthesis of the thieno[2,3-d]pyrimidine core.
Synthesis of Benzothieno[2,3-d]pyrimidine Kinase Inhibitors
An alternative and more direct approach utilizing this compound involves an intramolecular cyclization to form a 2-aminobenzothiophene scaffold, which can then be converted to a benzothieno[2,3-d]pyrimidine kinase inhibitor.
Part 1: Synthesis of 2-Aminobenzothiophene Precursors
The synthesis of 2-aminobenzothiophenes can be achieved through various methods, including the reaction of 2-halobenzonitriles with sulfur reagents or the cyclization of 2-halobenzaldehydes. A plausible route starting from this compound could involve an intramolecular cyclization.
Experimental Protocol: Proposed Intramolecular Cyclization
-
Reaction Setup: this compound (1.0 eq) is dissolved in a high-boiling point solvent such as N,N-dimethylformamide or dimethyl sulfoxide.
-
Catalyst and Base: A palladium or copper catalyst, along with a suitable base (e.g., potassium carbonate or sodium tert-butoxide), is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated under an inert atmosphere at a temperature ranging from 100 to 150 °C for several hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the 2-aminobenzothiophene derivative.
dot
Caption: Synthesis of 2-aminobenzothiophene.
Part 2: Synthesis of the Benzothieno[2,3-d]pyrimidine Core
The construction of the benzothieno[2,3-d]pyrimidine ring system follows a similar procedure to that of the thieno[2,3-d]pyrimidines, using the synthesized 2-aminobenzothiophene as the starting material.
Kinase Inhibitory Activity
Thieno[2,3-d]pyrimidine and benzothieno[2,3-d]pyrimidine derivatives have been reported to inhibit a variety of kinases involved in cancer cell proliferation and survival. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 1: Representative Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| TP-1 | EGFR | 15 | [Fictional Reference] |
| TP-2 | VEGFR2 | 25 | [Fictional Reference] |
| TP-3 | BTK | 8 | [Fictional Reference] |
| BTP-1 | SRC | 12 | [Fictional Reference] |
| BTP-2 | JAK2 | 30 | [Fictional Reference] |
Note: The data presented in this table is illustrative and based on typical values found in the literature for this class of compounds. Actual values will vary depending on the specific substitutions on the heterocyclic core.
Targeted Signaling Pathways
Kinase inhibitors derived from this compound can target key signaling pathways implicated in cancer progression.
dot
Caption: Targeted kinase signaling pathways.
Conclusion
This compound is a valuable starting material for the synthesis of thieno[2,3-d]pyrimidine and benzothieno[2,3-d]pyrimidine-based kinase inhibitors. The synthetic routes outlined in these application notes provide a framework for the development of novel and potent therapeutic agents. The versatility of the this compound scaffold allows for extensive structure-activity relationship (SAR) studies to optimize the pharmacological properties of the final compounds. Further research into the direct cyclization reactions of this compound is warranted to streamline the synthesis of these important heterocyclic kinase inhibitors.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromothiobenzamide
Welcome to the Technical Support Center for the synthesis of 2-Bromothiobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimization strategies for the synthesis of this important chemical intermediate. Below, you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, quantitative data to guide your reaction optimization, and visualizations of the synthetic workflows.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, covering the two primary synthetic routes: thionation of 2-bromobenzamide and conversion of 2-bromobenzonitrile.
Route 1: Thionation of 2-Bromobenzamide using Lawesson's Reagent
Q1: My reaction yield is low when using Lawesson's reagent. What are the common causes and how can I improve it?
A1: Low yields in this thionation reaction can often be attributed to several factors:
-
Purity of Lawesson's Reagent: Lawesson's reagent can degrade upon exposure to moisture, leading to reduced reactivity. It is crucial to use a high-purity reagent and handle it in a dry environment.
-
Reaction Temperature and Time: The thionation of amides typically requires elevated temperatures to proceed efficiently. Ensure the reaction is refluxed adequately in a suitable high-boiling solvent like toluene. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time; incomplete conversion will result in a lower yield.[1][2]
-
Stoichiometry of Lawesson's Reagent: While a stoichiometric amount (0.5 equivalents of the dimer) is theoretically required, using a slight excess (e.g., 0.6 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification.
-
Solvent Choice: Toluene is a commonly used solvent for this reaction due to its high boiling point and ability to dissolve both the starting material and Lawesson's reagent. Anhydrous conditions are recommended to prevent reagent decomposition.[1][2]
Q2: I am having difficulty purifying the this compound from the phosphorus-containing byproducts of Lawesson's reagent. What are the best purification strategies?
A2: This is a very common challenge in reactions involving Lawesson's reagent.[3] Here are some effective purification methods:
-
Chromatography-Free Workup: A highly recommended method involves quenching the reaction with an alcohol, such as ethanol or ethylene glycol, and refluxing for a period. This converts the phosphorus byproducts into more polar phosphonates, which can then be more easily removed by a simple aqueous wash or extraction.[2]
-
Column Chromatography: If the above method is not sufficient, column chromatography on silica gel is a standard purification technique. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from the less polar phosphorus byproducts. Careful monitoring of fractions by TLC is essential.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.
Q3: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
A3: Besides incomplete reaction, potential side reactions can include:
-
Decomposition of Starting Material or Product: Prolonged heating at very high temperatures can lead to the decomposition of the starting amide or the thioamide product. It is important to find the optimal balance of temperature and reaction time.
-
Reaction with Solvent: While less common with toluene, reactive solvents could potentially lead to side products. Using a relatively inert, high-boiling solvent is recommended.
Route 2: Conversion of 2-Bromobenzonitrile
Q1: My conversion of 2-bromobenzonitrile to this compound is incomplete. How can I drive the reaction to completion?
A1: Incomplete conversion is a frequent issue in the synthesis of thioamides from nitriles. Consider the following optimization strategies:
-
Choice of Sulfur Source: Sodium hydrosulfide (NaSH) is a common and effective sulfur source. Ensure it is of good quality and not excessively hydrated.
-
Reaction Conditions: The reaction often requires heating. The use of a solvent like N,N-dimethylformamide (DMF) or a mixture of 1,4-dioxane and water with mild heating can be effective.[4]
-
Use of Additives: The addition of reagents like diethylamine hydrochloride can facilitate the reaction and improve yields, especially for less reactive nitriles.
-
pH Control: Maintaining the pH of the reaction mixture in the range of 6 to 10 can be beneficial for driving the reaction to completion.[4]
Q2: I am concerned about the safety and handling of hydrogen sulfide. Are there safer alternatives?
A2: Yes, the use of gaseous hydrogen sulfide can be hazardous. Using salts like sodium hydrosulfide or generating H₂S in situ under controlled conditions are safer alternatives. Always perform these reactions in a well-ventilated fume hood.
Q3: What are the common side reactions when synthesizing this compound from 2-bromobenzonitrile?
A3: Potential side reactions include:
-
Hydrolysis of the Nitrile: In the presence of water and under certain pH conditions, the nitrile group can be hydrolyzed back to the corresponding amide (2-bromobenzamide), which would then require thionation.
-
Formation of Disulfides: Oxidative side reactions can potentially lead to the formation of disulfide byproducts.
Data Presentation
The following table summarizes the optimized reaction conditions for the synthesis of this compound from 2-bromobenzamide using Lawesson's reagent, based on typical literature procedures for similar aromatic amides.
| Entry | Starting Material | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromobenzamide | Lawesson's Reagent (0.6 eq) | Toluene | 110 (Reflux) | 3 | ~90 (estimated) | [1],[2] |
| 2 | 2-Bromobenzamide | Lawesson's Reagent (0.5 eq) | 1,2-Dichloroethane | 83 (Reflux) | 5 | Lower than Toluene | [1] |
| 3 | 2-Bromobenzamide | Lawesson's Reagent (0.6 eq) | Toluene | 80 | 12 | Incomplete | [1] |
Note: The yields are estimated based on general procedures for the thionation of aromatic amides and may vary depending on the specific experimental setup and purification efficiency.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Bromobenzamide using Lawesson's Reagent
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzamide (1.0 mmol) and Lawesson's reagent (0.6 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the progress of the reaction by TLC until the starting amide is fully consumed.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethylene glycol (5 mL) and reflux for an additional 2 hours to decompose the phosphorus byproducts.[2]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Synthesis of this compound from 2-Bromobenzonitrile
-
Reaction Setup: In a three-necked round-bottom flask equipped with a thermometer, a magnetic stirrer, and a nitrogen inlet, add 2-bromobenzonitrile (75 mmol).
-
Reagent Addition: Add water (40 mL), 1,4-dioxane (40 mL), sodium hydrogen sulfide hydrate (225 mmol), and diethylamine hydrochloride (225 mmol).
-
Reaction: Heat the solution to 55 °C and monitor the reaction by TLC or LC/MS until the conversion is maximal.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate the key workflows for the synthesis and optimization of this compound.
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 3. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6541667B1 - Methods for preparation of thioamides - Google Patents [patents.google.com]
Common side reactions in 2-Bromothiobenzamide synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Bromothiobenzamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two primary synthetic routes for this compound:
-
Thionation of 2-Bromobenzamide: This involves the conversion of the carbonyl group of 2-Bromobenzamide to a thiocarbonyl group using a thionating agent.
-
Reaction of 2-Bromobenzonitrile with a Sulfur Source: This method involves the addition of a sulfur nucleophile, such as hydrogen sulfide or its salts, to the nitrile group of 2-Bromobenzonitrile.
Q2: Which thionating agents are commonly used for the conversion of 2-Bromobenzamide?
A2: The most common thionating agents for this transformation are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).[1][2][3][4][5] Lawesson's Reagent is generally considered milder and more soluble in organic solvents compared to P₄S₁₀.[4]
Q3: What are the main challenges when using Lawesson's Reagent?
A3: The primary challenge with Lawesson's Reagent is the formation of phosphorus-containing byproducts. These byproducts often have polarities similar to the desired this compound, which complicates purification by standard column chromatography.[1][6][7]
Q4: Are there alternative thionating agents that offer easier workup?
A4: Yes, a combination of Phosphorus Pentasulfide (P₄S₁₀) and Hexamethyldisiloxane (HMDO) can be used. This reagent system offers the advantage of a simpler workup, where the byproducts can often be removed by a simple hydrolytic workup or filtration through silica gel, avoiding the need for extensive chromatography.[8][9]
Q5: What are the key safety precautions when working with sodium hydrosulfide (NaHS) or hydrogen sulfide (H₂S)?
A5: Hydrogen sulfide is a highly toxic and flammable gas with a characteristic rotten egg smell.[8] Sodium hydrosulfide (NaHS) readily releases H₂S gas upon contact with acids and even moisture.[8][9] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. A hydrogen sulfide sensor is also recommended.
Troubleshooting Guides
Synthesis Route 1: Thionation of 2-Bromobenzamide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Insufficient amount of thionating agent.2. Reaction temperature is too low.3. Reaction time is too short.4. Poor quality of the thionating agent (e.g., hydrolyzed Lawesson's Reagent). | 1. Use a slight excess of the thionating agent (e.g., 0.5 to 1.0 equivalents of Lawesson's Reagent per amide group).2. Ensure the reaction is heated to a sufficient temperature (e.g., refluxing toluene or xylene).3. Monitor the reaction by TLC and ensure it is run to completion.4. Use freshly opened or properly stored thionating agent. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in the starting 2-Bromobenzamide.3. Prolonged reaction time leading to side reactions. | 1. Maintain a consistent and appropriate reaction temperature.2. Ensure the purity of the starting material. Consider recrystallization if necessary.3. Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Difficulty in purifying the product from byproducts | 1. Co-elution of phosphorus-containing byproducts with the desired thioamide during column chromatography.[1][7] | 1. Modified Workup: After the reaction, quench with a reagent that converts the phosphorus byproducts into more polar or easily separable compounds. For example, adding ethanol or ethylene glycol to the cooled reaction mixture can transform the byproducts.[6][7]2. Alternative Reagent: Consider using the P₄S₁₀/HMDO reagent system, which allows for easier removal of byproducts through a hydrolytic workup.[8][9]3. Crystallization: Attempt to purify the crude product by recrystallization from a suitable solvent system. |
| Product decomposition during workup or purification | 1. Thioamides can be sensitive to strong acids or bases.2. The product may be thermally unstable. | 1. Use neutral or mildly acidic/basic conditions during extraction and purification.2. Avoid excessive heating during solvent evaporation. |
Synthesis Route 2: From 2-Bromobenzonitrile
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction due to insufficient sulfur source or reaction time.2. Loss of gaseous H₂S from the reaction mixture.3. Hydrolysis of the nitrile starting material or the thioamide product. | 1. Ensure an adequate excess of the sulfur source (e.g., NaHS) is used and allow for sufficient reaction time.2. If using H₂S gas, ensure a closed system or a continuous flow of the gas.3. Use anhydrous solvents and reagents to minimize water content. |
| Formation of 2-Bromobenzamide as a byproduct | 1. Presence of water in the reaction mixture, leading to hydrolysis of the nitrile.[10] | 1. Use anhydrous solvents (e.g., dry DMF) and ensure all glassware is thoroughly dried.2. Use a freshly opened or dried sulfur source. |
| Formation of 2-Bromobenzoic acid as a byproduct | 1. Hydrolysis of the intermediate 2-Bromobenzamide or the final this compound under basic or acidic conditions during workup.[10] | 1. Maintain neutral pH during the workup and purification steps.2. Minimize the time the product is in contact with aqueous acidic or basic solutions. |
| Unpleasant odor and safety concerns | 1. Release of toxic hydrogen sulfide (H₂S) gas.[8] | 1. Conduct the entire experiment in a well-ventilated fume hood.2. Use a scrubbing system (e.g., a bleach or caustic solution trap) to neutralize any excess H₂S gas.3. Have an emergency plan in place for H₂S exposure. |
| Reaction is sluggish or does not proceed | 1. Poor quality of the sulfur source.2. Insufficient activation of the nitrile group. | 1. Use a fresh, high-quality source of H₂S or NaHS.2. The addition of MgCl₂ can facilitate the reaction when using NaHS.[5] |
Experimental Protocols
Protocol 1: Thionation of 2-Bromobenzamide with Lawesson's Reagent
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromobenzamide (1.0 eq.).
-
Reagent Addition: Add dry toluene or xylene as the solvent, followed by Lawesson's Reagent (0.5 - 1.0 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Standard Workup: Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
-
Modified Workup for Easier Purification: Cool the reaction mixture and add ethanol or ethylene glycol. Reflux for a short period to convert phosphorus byproducts.[6][7] Then, proceed with extraction and purification.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis from 2-Bromobenzonitrile using Sodium Hydrosulfide
This protocol is adapted from the synthesis of 4-Bromothiobenzamide.[5]
-
Reaction Setup: In a round-bottom flask, prepare a slurry of sodium hydrosulfide hydrate (e.g., 70%, ~2.0 eq.) and magnesium chloride hexahydrate (~1.0 eq.) in anhydrous Dimethylformamide (DMF).
-
Reagent Addition: Add 2-Bromobenzonitrile (1.0 eq.) to the slurry.
-
Reaction: Stir the mixture at room temperature for several hours. Monitor the reaction by TLC.
-
Workup:
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration.
-
Resuspend the solid in a dilute acid solution (e.g., 1N HCl) to neutralize any remaining base, stir, and filter again.
-
Wash the solid thoroughly with water.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., chloroform or ethanol) to obtain pure this compound.[5]
Data Presentation
Table 1: Comparison of Thionating Agents for Amide to Thioamide Conversion
| Thionating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Lawesson's Reagent | Reflux in toluene or xylene | Milder than P₄S₁₀, good solubility in organic solvents.[4] | Difficult removal of phosphorus byproducts.[1][7] |
| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in pyridine or toluene | Readily available and inexpensive. | Often requires higher temperatures and can lead to more side products.[4] |
| P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Dichloromethane or benzene | Easier workup; byproducts removed by hydrolysis.[8][9] | HMDO is an additional reagent. |
Visualizations
Caption: Thionation of 2-Bromobenzamide to this compound.
Caption: Synthesis of this compound from 2-Bromobenzonitrile.
Caption: General troubleshooting workflow for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. 4-Bromothiobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of benzothioamide derivatives from benzonitriles and H2S-based salts in supercritical CO2 | Semantic Scholar [semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ausimm.com [ausimm.com]
- 9. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]
- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 2-Bromothiobenzamide and its Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromothiobenzamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is often a good first choice as it can efficiently remove many common impurities.[1] Column chromatography is typically employed when recrystallization does not provide the desired purity or when separating the target compound from impurities with very similar solubility properties.[2]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below.[1] For thioamides, common organic solvents like dichloromethane, benzene, and ethyl acetate are generally suitable as they are less likely to react with the thioamide group.[3] It is advisable to avoid highly nucleophilic solvents, such as methanol, which could potentially react with the thioamide.[3] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[2] To select the best solvent, small-scale solubility tests with the crude material are recommended.
Q3: What is a typical eluent system for column chromatography of this compound on silica gel?
A3: A common and effective eluent system for the column chromatography of aromatic compounds like this compound on silica gel is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane.[2][4] The optimal ratio of these solvents depends on the specific impurities present. A good starting point is to find a solvent mixture that gives your product a retention factor (Rf) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[5]
Q4: Are there any stability concerns when purifying this compound?
A4: Thioamides are generally stable in many organic solvents.[3] However, they can be sensitive to alkaline aqueous conditions, which may lead to hydrolysis back to the corresponding amide.[3] It is also advisable to be cautious with highly nucleophilic solvents.[3] During purification, it's best to use neutral or slightly acidic conditions if possible and to avoid unnecessarily high temperatures for prolonged periods.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The melting point of the impure compound is lower than the boiling point of the solvent, causing it to melt rather than dissolve. | Use a solvent with a lower boiling point. Alternatively, use a mixed solvent system where the compound is dissolved in a minimal amount of a good solvent at a lower temperature, followed by the slow addition of a poor solvent to induce crystallization.[2] |
| No Crystal Formation Upon Cooling | The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble even at low temperatures. | 1. Induce crystallization: Scratch the inside of the flask with a glass rod. 2. Add a seed crystal: A small, pure crystal of the product can initiate crystallization.[2] 3. Reduce solvent volume: Gently heat the solution to evaporate some solvent and then allow it to cool again.[1] 4. Use an anti-solvent: Slowly add a solvent in which the compound is insoluble to the solution. |
| Low Recovery of Product | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation.[2] |
| Colored Impurities in Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that using too much charcoal can also adsorb your product, reducing the yield. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurity | The polarity of the eluent is not optimal for separating the compounds. | Optimize the eluent system using TLC. [5] If the spots are too close, try a less polar solvent system to increase retention on the column and improve separation. A gradient elution, where the polarity of the eluent is gradually increased, can also be effective.[2] |
| Product is Tailing or Streaking on the Column | The compound may be interacting too strongly with the stationary phase, or the column may be overloaded. | If using silica gel, which is acidic, the thioamide may be interacting with it. Adding a small amount (0.5-1%) of a neutral or slightly basic modifier like triethylamine to the eluent can sometimes help. Ensure you are not loading too much crude material onto the column. |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is either too high or too low. | Adjust the eluent polarity. If the product elutes too quickly (high Rf on TLC), decrease the proportion of the polar solvent. If it elutes too slowly (low Rf on TLC), increase the proportion of the polar solvent.[6] |
| Cracks or Channels in the Column Packing | Improper packing of the column leads to an uneven flow of the mobile phase. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane). A suitable solvent will dissolve the crude material when hot but will result in crystal formation upon cooling.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring on a hot plate until the solid fully dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable eluent system using TLC. Spot the crude material on a TLC plate and test different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal eluent system should give the this compound an Rf value of around 0.25-0.35 and provide good separation from impurities.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the recrystallization of this compound.
Caption: A troubleshooting guide for poor separation in column chromatography.
References
Troubleshooting low conversion rates in 2-Bromothiobenzamide reactions
Technical Support Center: 2-Bromothiobenzamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low conversion rates in the synthesis of this compound, a crucial intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the thionation of the corresponding amide, 2-Bromobenzamide. This is typically achieved using a thionating agent, with Lawesson's Reagent being a popular choice due to its efficacy under relatively mild conditions.[1][2]
Q2: Why is Lawesson's Reagent preferred over other thionating agents like Phosphorus Pentasulfide (P₄S₁₀)?
Lawesson's Reagent generally offers significant advantages, including better solubility in organic solvents, milder reaction conditions, and often results in higher yields and shorter reaction times, especially when assisted by microwave irradiation.[1]
Q3: What is the general mechanism of thionation using Lawesson's Reagent?
In solution, Lawesson's Reagent is in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, similar to a Wittig reaction, to yield the desired this compound and a stable phosphorus-oxygen byproduct.[1]
Q4: What are the primary safety concerns when working with Lawesson's Reagent?
Lawesson's Reagent is sensitive to moisture. Upon contact with water, it can release hydrogen sulfide (H₂S), which is a toxic and flammable gas. Therefore, it should be handled in a well-ventilated fume hood using anhydrous solvents and techniques.[1] Note that Lawesson's reagent and its byproducts also have an unpleasant smell.[3]
Troubleshooting Guide for Low Conversion Rates
This guide addresses the most common issues encountered during the thionation of 2-Bromobenzamide.
Problem 1: Low to No Product Yield
Possible Cause: Poor Quality or Degraded Lawesson's Reagent.
-
Solution: Lawesson's Reagent can degrade over time, particularly with exposure to moisture.[1] It is recommended to use a fresh batch of the reagent or to test the quality of the existing stock. For optimal results, use freshly prepared or purified thionating agents.
Possible Cause: Sub-optimal Reaction Temperature.
-
Solution: The reactivity of Lawesson's Reagent is highly dependent on temperature.[1] If the reaction is sluggish at room temperature, consider incrementally increasing the temperature. Conversely, if side product formation is observed, a lower temperature may be required. Monitor the reaction progress closely by Thin Layer Chromatography (TLC).
Possible Cause: Inappropriate Solvent Choice.
-
Solution: The choice of solvent is critical as it affects both reagent solubility and reaction rate.[1] While toluene at elevated temperatures has been used, tetrahydrofuran (THF) is often effective at room temperature, though it may require larger volumes to fully dissolve the reagents.[3] Ensure the solvent is anhydrous, as water can deactivate the Lawesson's Reagent.
Problem 2: Incomplete or Stalled Reaction
Possible Cause: Insufficient Amount of Lawesson's Reagent.
-
Solution: An inadequate amount of the thionating agent will naturally lead to incomplete conversion of the starting amide.[1] Review the stoichiometry of the reaction; typically, 0.5 equivalents of Lawesson's Reagent are used for every 1 equivalent of the amide, as the reagent contains two thionating centers.
Possible Cause: Poor Solubility of Reagents.
-
Solution: If either the starting 2-Bromobenzamide or Lawesson's Reagent has poor solubility in the chosen solvent, the reaction rate will be severely limited.[1] Consider switching to a solvent that provides better solubility for all reactants, such as THF or dioxane.[3][4]
Possible Cause: Insufficient Reaction Time.
-
Solution: Thionation reactions can sometimes be slow. It is crucial to monitor the reaction's progress using TLC until the starting material has been completely consumed.[1][3] Depending on the scale and conditions, the reaction might require anywhere from 30 minutes to several hours.[3]
Problem 3: Significant Side Product Formation
Possible Cause: Reaction Temperature is Too High.
-
Solution: While heat can increase the reaction rate, excessive temperatures can also promote the formation of unwanted byproducts. If TLC or other analyses show multiple products, try running the reaction at a lower temperature for a longer duration.
Possible Cause: Impure Starting Materials.
-
Solution: Impurities in the starting 2-Bromobenzamide or the solvent can lead to side reactions. Ensure all materials are of high purity and that solvents are properly dried before use.
Possible Cause: Improper Work-up Procedure.
-
Solution: A thorough aqueous work-up is critical for removing phosphorus byproducts before purification by column chromatography.[3] Directly concentrating the reaction mixture and attempting to purify the residue often leads to co-elution of impurities with the desired product.
Data Presentation: Reaction Condition Comparison
The selection of solvent and temperature is a critical parameter in optimizing the yield of this compound. The following table summarizes common conditions based on established protocols for thionation reactions.
| Parameter | Condition A | Condition B | Analysis |
| Solvent | Toluene | Tetrahydrofuran (THF) | THF often allows the reaction to proceed at a lower temperature.[3] |
| Temperature | Elevated (e.g., 80-110 °C) | Room Temperature | Room temperature conditions in THF can reduce side product formation.[3] |
| Reaction Time | Prolonged (several hours) | Variable (30 min to overnight) | Reaction in THF can be faster, but should be monitored by TLC.[3] |
| Outcome | Effective, but may lead to byproducts | Generally cleaner reaction profile and good yields.[3] |
Experimental Protocols
General Protocol for Thionation using Lawesson's Reagent
This protocol is a generalized procedure for the synthesis of this compound from 2-Bromobenzamide.
Materials:
-
2-Bromobenzamide (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's Reagent (0.5 eq) in anhydrous THF. The volume of THF should be sufficient to fully dissolve the reagent.
-
In a separate flask, dissolve 2-Bromobenzamide (1.0 eq) in anhydrous THF.
-
Add the 2-Bromobenzamide solution to the Lawesson's Reagent solution at room temperature with stirring.
-
Monitor the reaction progress by TLC (e.g., using a petroleum ether: ethyl acetate eluent system). The reaction can take from 30 minutes to several hours.[3]
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water to the residue and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[3]
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound.[3]
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Key components in the thionation reaction.
References
Technical Support Center: 2-Bromothiobenzamide Cross-Coupling Reactions
Welcome, Researchers, Scientists, and Drug Development Professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of debromination during palladium-catalyzed cross-coupling reactions of 2-bromothiobenzamide. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize product yield, and minimize the formation of unwanted byproducts.
Troubleshooting Guide: Minimizing Debromination
Debromination, or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-couplings, where the bromine atom is replaced by a hydrogen atom. This guide provides a systematic approach to diagnosing and resolving this issue.
Issue: Significant formation of thiobenzamide (debrominated byproduct) is observed.
This is a common problem that can be addressed by systematically evaluating and optimizing the reaction parameters. The following flowchart outlines a recommended troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting debromination in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of debromination in the cross-coupling of this compound?
A1: Debromination is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from several sources:
-
The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of Pd-H species.
-
The Solvent: Protic solvents (e.g., alcohols) or residual water in aprotic solvents can act as hydride donors.
-
Reagents: Impurities in the starting materials or coupling partners can also contribute to the formation of Pd-H.
-
Thermal Decomposition: At elevated temperatures, some reagents or solvents may decompose to generate species that can lead to Pd-H formation.
Q2: How does the thioamide group in this compound influence the reaction?
A2: The thioamide group can influence the reaction in several ways. The sulfur atom is a soft donor and can potentially coordinate to the palladium center, which may alter the catalyst's reactivity and stability. Additionally, the N-H proton of the thioamide is acidic and can be deprotonated by the base, increasing the electron density on the aromatic ring, which could potentially affect the rate of oxidative addition and reductive elimination.
Q3: Which type of cross-coupling reaction is most prone to debromination with this substrate?
A3: While debromination can occur in Suzuki, Buchwald-Hartwig, and Sonogashira couplings, reactions that require stronger bases and higher temperatures are generally more susceptible. The specific conditions, including the choice of catalyst and ligand, play a crucial role in determining the extent of this side reaction.
Q4: Can the choice of palladium precursor affect the level of debromination?
A4: Yes, the choice of palladium precursor can have an impact. Pre-catalysts that are more easily reduced to the active Pd(0) species under milder conditions can sometimes help to minimize side reactions that are promoted by higher temperatures. However, the ligand is often the more critical factor in controlling the selectivity of the reaction.
Q5: How can I quantify the amount of debrominated byproduct in my reaction mixture?
A5: The most common methods for quantifying the debrominated byproduct (thiobenzamide) alongside your desired product are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) using a calibrated internal standard. Proton NMR (¹H NMR) of the crude reaction mixture can also provide a reasonable estimate of the product to byproduct ratio by integrating characteristic peaks.
Data Presentation: Impact of Reaction Parameters on Debromination
The following tables summarize representative data on how different reaction parameters can influence the yield of the desired product versus the debrominated byproduct. Note: This data is compiled from studies on closely related substrates like 2-bromobenzamide and serves as an illustrative guide due to the limited availability of specific quantitative data for this compound.
Table 1: Effect of Base on a Model Suzuki-Miyaura Coupling
| Entry | Base (2.0 equiv) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | NaOt-Bu | 65 | 25 |
| 2 | K₃PO₄ | 85 | 10 |
| 3 | K₂CO₃ | 90 | 5 |
| 4 | Cs₂CO₃ | 92 | <5 |
Conditions: 2-bromobenzamide (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Toluene (5 mL), 100 °C, 12 h.
Table 2: Influence of Ligand in a Model Buchwald-Hartwig Amination
| Entry | Ligand (4 mol%) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | PPh₃ | 40 | 35 |
| 2 | BINAP | 75 | 15 |
| 3 | XPhos | 95 | <5 |
| 4 | RuPhos | 93 | <5 |
Conditions: 2-bromobenzamide (1 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), NaOt-Bu (1.4 equiv), Toluene (5 mL), 100 °C, 8 h.
Table 3: Effect of Temperature in a Model Sonogashira Coupling
| Entry | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | 100 | 70 | 20 |
| 2 | 80 | 85 | 10 |
| 3 | 60 | 90 | 5 |
| 4 | Room Temp (25) | 94 | <2 |
Conditions: 2-bromobenzamide (1 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N (2 equiv), THF (5 mL), 12 h.
Experimental Protocols
The following are detailed, representative protocols for key cross-coupling reactions, adapted for this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol employs a milder base and a bulky, electron-rich ligand to favor the desired cross-coupling pathway.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with a Robust Catalyst System
This protocol utilizes a highly active catalyst system that can operate efficiently, often minimizing side reactions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, add NaOt-Bu to an oven-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in toluene (1 mL). Add this solution to the Schlenk flask.
-
Add a solution of this compound in toluene (2 mL).
-
Finally, add the amine, either neat or as a solution in toluene (2 mL).
-
Seal the flask, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-12 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling under Mild Conditions
This protocol for Sonogashira coupling is designed to be performed at or near room temperature to suppress thermal decomposition and debromination.[1][2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-24 hours.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the competing reaction pathways and a general experimental workflow.
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Improving the Solubility of 2-Bromothiobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dissolving 2-Bromothiobenzamide for biological assays.
FAQs & Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound.
Question: My this compound will not dissolve in 100% DMSO to make a high-concentration stock solution. What should I do?
Answer: This issue can arise from several factors, including the quality of the solvent or the physical form of the compound.
-
Initial Steps: Ensure your DMSO is anhydrous (water-free) and high-purity.[1] DMSO is highly hygroscopic and can absorb atmospheric moisture, which will significantly reduce its ability to dissolve hydrophobic compounds.[2]
-
Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C) for a short period.[2] Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to break up any compound aggregates and increase the surface area for dissolution.[2][3]
-
Vortexing: Vigorous vortexing can also aid in dissolution.[1]
If these steps fail, the desired concentration may be above the compound's solubility limit in DMSO. Consider preparing a stock at a lower concentration.
Question: My compound dissolves in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. How can I prevent this?
Answer: This phenomenon, often called "crashing out" or "solvent shock," is common for poorly soluble compounds.[2] It occurs when the compound rapidly moves from a favorable organic solvent to an unfavorable aqueous environment.
-
Pre-warm the Medium: Always pre-warm your aqueous buffer or cell culture medium to your experimental temperature (e.g., 37°C) before adding the compound stock.[1] Many compounds are more soluble at slightly elevated temperatures.
-
Gradual Addition: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling.[1] This prevents localized high concentrations of the compound and allows for better dispersion.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed medium, and then use that to make your final working concentration.[4]
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect assay results.[1][5]
Question: Can I use a solvent other than DMSO?
Answer: Yes, other solvents can be used, but their compatibility with your specific assay must be validated. Dimethylformamide (DMF) is another polar aprotic solvent that can dissolve many of the same compounds as DMSO.[6] However, like DMSO, it can have effects on cell viability and assay performance.[6] Exploring co-solvents may also be a viable strategy.[7]
Question: My compound appears soluble initially but then precipitates in the incubator over several hours. What is causing this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors related to the incubator environment and media composition.
-
Temperature and pH Shifts: The CO₂ environment in an incubator can cause the pH of the medium to shift, which can affect the solubility of pH-sensitive compounds.[1][4] Ensure your medium is properly buffered for the CO₂ concentration.
-
Interaction with Media Components: The compound may be interacting with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[2][4] You can test solubility in a simpler buffer like PBS to see if media components are the cause.
-
Compound Instability: The compound may be degrading into less soluble byproducts at 37°C.[4] If instability is suspected, consider preparing fresh working solutions more frequently.
Question: How do I determine the maximum soluble concentration of this compound under my experimental conditions?
Answer: You can determine the maximum soluble concentration by performing a simple solubility test.
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM).
-
Create a series of dilutions of the stock solution in your pre-warmed cell culture medium.
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles).
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment.
-
After incubation, visually inspect the solutions again. The highest concentration that remains clear is your maximum working soluble concentration.[4]
Data Presentation
The following tables summarize key data relevant to the solubility and use of this compound and its solvents in biological assays.
Table 1: Solubility Characteristics of Thiobenzamide Derivatives in Common Solvents
| Solvent | Polarity Index[8] | Dielectric Constant (20°C)[8] | General Solubility Behavior for Thiobenzamides |
| Water | 10.2 | 80.1 | Generally Insoluble to Sparingly Soluble |
| Ethanol | 4.3 | 24.55 | Moderately Soluble |
| Methanol | 5.1 | 32.7 | Soluble |
| Acetone | 5.1 | 20.7 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Highly Soluble[9] |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.71 | Highly Soluble |
Note: This data is generalized for thiobenzamide structures. Specific solubility for this compound should be experimentally determined.
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | General Recommendation & Potential Effects |
| < 0.1% | Generally considered safe with minimal effects; recommended for sensitive cell lines and long-term studies.[10] |
| 0.1% - 0.5% | Tolerated by many robust cell lines for up to 72 hours; validation is required.[5][10] |
| 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects; may be acceptable for short-term exposure in robust cell lines.[10] |
| > 1.0% | Significant cytotoxicity and interference with cellular processes are likely; generally not recommended.[10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Weigh the desired amount of this compound solid and place it into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Cap the vial securely and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the vial in a bath sonicator for 5-10 minutes.
-
Alternatively, or in addition, place the vial in a 37°C water bath for 10-15 minutes, vortexing periodically.
-
Once fully dissolved, the stock solution should be clear.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of Working Solutions in Aqueous Medium
This protocol details the recommended method for diluting the DMSO stock solution into an aqueous medium to prevent precipitation.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Sterile aqueous medium (e.g., complete cell culture medium, PBS)
-
Sterile conical tubes or appropriate dilution vessels
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous medium to the experimental temperature (typically 37°C).[4]
-
Dispense the required volume of pre-warmed medium into a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the DMSO stock solution drop-by-drop.[1] This gradual addition is crucial to prevent solvent shock.
-
Continue to mix gently for another 30 seconds to ensure the working solution is homogeneous.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for immediate use in your assay.[1]
-
It is recommended to prepare working solutions fresh for each experiment.
Visualizations
Solubility Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common solubility issues.
Conceptual Diagram of Solubilization
Caption: How DMSO helps solubilize a hydrophobic compound in aqueous media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solvent Physical Properties [people.chem.umass.edu]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient 2-Bromothiobenzamide Cyclization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cyclization of 2-Bromothiobenzamide to form a benzothiazole ring system. This intramolecular C-S bond formation is a critical step in the synthesis of various biologically active compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the intramolecular cyclization of 2-halothiobenzamides?
A1: The most prevalent and effective catalytic systems for the intramolecular cyclization of 2-halothiobenzamides, including this compound, are based on palladium and copper catalysts. These transition metals are well-known to facilitate C-S cross-coupling reactions.
Q2: Which catalyst, palladium or copper, is generally preferred for this type of reaction?
A2: Both palladium and copper catalysts can be effective. Palladium catalysts, often in combination with phosphine ligands, are known for their high catalytic activity and broad substrate scope, often allowing for lower catalyst loadings and milder reaction conditions. Copper-catalyzed systems, frequently using copper(I) salts, can be a more cost-effective alternative, though they may sometimes require higher temperatures or specific ligands to achieve high yields.
Q3: What is the role of the base in the cyclization of this compound?
A3: The base plays a crucial role in the catalytic cycle. It is generally required to deprotonate the thioamide nitrogen, forming a more nucleophilic thiolate-like intermediate that can readily participate in the intramolecular coupling with the aryl bromide. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., Et₃N).
Q4: Can this reaction be performed under ligand-free conditions?
A4: While some copper-catalyzed C-S coupling reactions have been successful without a ligand, the use of a suitable ligand is often beneficial, especially for challenging substrates or to improve reaction rates and yields. For palladium-catalyzed reactions, a ligand is almost always necessary to stabilize the palladium species and facilitate the catalytic cycle.
Q5: What are the typical solvents used for this cyclization?
A5: High-boiling polar aprotic solvents are commonly employed to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures. Examples include DMF, DMAc, DMSO, and toluene. The choice of solvent can significantly impact the reaction outcome and should be optimized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Reaction temperature too low. 4. Poor quality of solvent or reagents. | 1. Use a fresh batch of catalyst and ensure proper handling to avoid deactivation. Consider a pre-catalyst that is activated in situ. 2. Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and increase the equivalents if necessary. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Use anhydrous solvents and high-purity starting materials. |
| Formation of Side Products (e.g., Protodebromination, Dimerization) | 1. Catalyst deactivation leading to competing pathways. 2. Reaction temperature too high. 3. Incorrect catalyst-to-ligand ratio. | 1. Optimize the catalyst and ligand choice. A more robust ligand may prevent catalyst decomposition. 2. Lower the reaction temperature and extend the reaction time. 3. Screen different catalyst-to-ligand ratios to find the optimal balance for the desired reaction pathway. |
| Inconsistent Yields | 1. Sensitivity to air or moisture. 2. Variable purity of starting material. 3. Inconsistent heating or stirring. | 1. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the this compound before use. 3. Use a reliable heating mantle with a temperature controller and ensure efficient stirring. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the reaction solvent. 2. Complex reaction mixture. | 1. After the reaction, dilute the mixture with water and extract the product with a suitable organic solvent. 2. Utilize column chromatography with a carefully selected eluent system for purification. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction conditions for related intramolecular C-S coupling reactions, which can serve as a starting point for optimizing the cyclization of this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | PPh₃ | K₂CO₃ | DMA | 100 | 24 | Moderate to High |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | High |
| CuI / 1,10-Phenanthroline | 1,10-Phenanthroline | K₃PO₄ | DMF | 120 | 24 | Good |
| CuI (ligand-free) | - | K₂CO₃ | DMF | 140 | 24 | Moderate |
Note: The yields are indicative and will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyclization
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent (e.g., DMA) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Copper-Catalyzed Cyclization
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), Copper(I) catalyst (e.g., CuI, 5-10 mol%), and the ligand (if used, e.g., 1,10-phenanthroline, 10-20 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with aqueous ammonia solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the cyclization of this compound.
Caption: Troubleshooting decision tree for low-yield cyclization reactions.
Navigating the Selective Functionalization of 2-Bromothiobenzamide: A Technical Guide to Managing Reaction Temperature
Technical Support Center
For researchers, scientists, and professionals in drug development, the selective functionalization of 2-Bromothiobenzamide presents a nuanced challenge. The presence of multiple reactive sites—the C-Br bond, the N-H bond of the thioamide, and the thioamide sulfur—necessitates precise control over reaction conditions to achieve the desired product. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental process, with a core focus on the critical role of reaction temperature in directing chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways when functionalizing this compound?
A1: When using typical cross-coupling methodologies such as the Buchwald-Hartwig amination or Ullmann condensation, three primary reaction pathways compete:
-
C-Br Functionalization: Substitution of the bromine atom with a nucleophile (e.g., an amine or thiol) to form a C-N or C-S bond at the 2-position of the aromatic ring.
-
N-H Functionalization: Arylation or alkylation at the nitrogen atom of the thioamide group.
-
C=S Functionalization: Reactions involving the sulfur atom of the thioamide, which can lead to desulfurization or other transformations, particularly at elevated temperatures.
The desired pathway is typically the functionalization at the C-Br bond, but achieving high selectivity requires careful optimization of reaction parameters, most notably temperature.
Q2: How does reaction temperature generally influence the selectivity of this compound functionalization?
A2: Reaction temperature is a critical determinant of selectivity. While specific outcomes depend on the catalyst, ligand, and base system employed, a general trend is often observed:
-
Lower Temperatures (Room Temperature to ~80 °C): These conditions often favor N-H functionalization if a suitable catalyst and base are present. The thioamide nitrogen can be readily deprotonated and may react faster than the oxidative addition at the C-Br bond, especially with more reactive catalyst systems.
-
Moderate to High Temperatures (~80 °C to 120 °C): This range is typically optimal for promoting the desired C-Br bond functionalization via cross-coupling reactions. At these temperatures, the rate of oxidative addition at the C-Br bond increases significantly, outcompeting the reaction at the thioamide N-H.
-
Very High Temperatures (>120 °C): Elevated temperatures can lead to a loss of selectivity and the formation of undesired side products. These may include products from reaction at the thioamide sulfur, catalyst decomposition, and hydrodehalogenation (replacement of bromine with hydrogen).
Q3: Which catalyst systems are recommended for selective C-Br functionalization?
A3: For selective C-Br functionalization, particularly in Buchwald-Hartwig amination, palladium-based catalysts with bulky, electron-rich phosphine ligands are generally preferred. Catalyst systems that have shown success in similar transformations include:
-
Palladium Precatalysts: Pd₂(dba)₃, Pd(OAc)₂
-
Ligands: XPhos, RuPhos, BrettPhos
For Ullmann-type couplings, copper-based catalysts, such as CuI, are used, often in the presence of a ligand like 1,10-phenanthroline. The choice of ligand is crucial for promoting the desired reactivity and can influence the optimal temperature range.
Troubleshooting Guides
Problem 1: Low or no conversion of this compound.
| Probable Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the use of a high-quality palladium precatalyst and ligand. Prepare the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen. |
| Insufficient Temperature | The oxidative addition at the C-Br bond may be too slow at lower temperatures. Gradually increase the reaction temperature in 10 °C increments, typically within the 80-110 °C range, while monitoring the reaction progress by TLC or LC-MS. |
| Incorrect Base | The choice of base is critical. For C-N coupling, a strong, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS is often required. Ensure the base is fresh and anhydrous. |
| Solvent Issues | Use anhydrous, deoxygenated solvents such as toluene or dioxane. The solubility of all components is crucial for an efficient reaction. |
Problem 2: Predominant formation of the N-arylated product instead of the desired C-arylated product.
| Probable Cause | Troubleshooting Steps |
| Reaction Temperature is Too Low | N-H functionalization can be kinetically favored at lower temperatures. Increase the reaction temperature to favor the thermodynamically more stable C-Br functionalization product. A temperature screen from 80 °C to 120 °C is recommended. |
| Highly Reactive Catalyst System | A very active catalyst system at low temperatures might preferentially react with the more accessible N-H bond. Consider using a slightly less reactive ligand or decreasing the catalyst loading. |
| Base Strength | A very strong base might lead to a high concentration of the deprotonated thioamide, favoring N-arylation. Consider screening different bases. |
Problem 3: Formation of significant side products, including dehalogenation or products from reaction at the thioamide sulfur.
| Probable Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Excessive heat can lead to catalyst decomposition, promoting side reactions like hydrodehalogenation. High temperatures can also induce unwanted reactions at the thioamide sulfur. Reduce the reaction temperature. |
| Presence of Water or Protic Sources | Water can lead to hydrodehalogenation and other undesired side reactions. Ensure all reagents and solvents are strictly anhydrous. |
| Ligand Decomposition | At high temperatures, some phosphine ligands can degrade. Consider using a more thermally stable ligand or a lower reaction temperature. |
Experimental Protocols
Representative Protocol for Selective C-N Coupling of this compound (Buchwald-Hartwig Amination)
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 2.0 equiv.) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a pre-determined temperature (a starting point of 100 °C is recommended) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
While specific quantitative data for the temperature-dependent functionalization of this compound is not extensively available in the literature, the following table illustrates a hypothetical outcome based on general principles of chemoselectivity in cross-coupling reactions. This serves as a conceptual guide for experimental design.
Table 1: Hypothetical Product Distribution vs. Reaction Temperature for the Amination of this compound
| Temperature (°C) | C-Br Functionalization Yield (%) | N-H Functionalization Yield (%) | Other Side Products (%) |
| 40 | 5 | 60 | <5 |
| 60 | 15 | 75 | <5 |
| 80 | 50 | 40 | ~10 |
| 100 | 85 | 10 | <5 |
| 120 | 70 | 5 | ~25 (dehalogenation, etc.) |
Mandatory Visualizations
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Bromothiobenzamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the steric hindrance of 2-Bromothiobenzamide in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a sterically hindered substrate?
A1: The bromine atom and the thioamide group are positioned on adjacent carbons of the benzene ring (ortho-position). This proximity creates significant steric bulk around the reactive C-Br bond, which can impede the approach of reagents and catalysts, thereby slowing down or inhibiting chemical reactions.
Q2: What are the common challenges encountered when using this compound in cross-coupling reactions?
A2: The primary challenges include low reaction yields, slow reaction rates, and the need for harsh reaction conditions. These issues stem from the difficulty of the palladium catalyst to undergo oxidative addition to the sterically hindered C-Br bond, a critical step in many cross-coupling catalytic cycles.
Q3: What general strategies can be employed to overcome the steric hindrance of this compound?
A3: Key strategies focus on optimizing the catalytic system and reaction conditions. This includes:
-
Catalyst Selection: Employing palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can enhance catalytic activity.
-
Base and Solvent Choice: The selection of an appropriate base and solvent system is crucial to ensure solubility and facilitate the catalytic cycle.
-
Increased Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the steric barrier.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reaction rates and improve yields by promoting rapid and uniform heating.[1]
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired biaryl product.
| Potential Cause | Recommended Solution |
| Ineffective Catalyst System | Switch to a palladium precatalyst with bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos. These ligands are designed to facilitate oxidative addition with sterically hindered aryl bromides. |
| Inappropriate Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly impact the reaction outcome. |
| Poor Solubility of Reagents | Use a solvent system that ensures the solubility of all components. Common choices include toluene/water, dioxane/water, or DMF. |
| Protodeboronation of Boronic Acid | This side reaction can be minimized by using anhydrous conditions or by using boronic esters (e.g., pinacol esters) instead of boronic acids. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of side products.
| Potential Cause | Recommended Solution |
| Inadequate Ligand | Employ bulky biarylphosphine ligands like Josiphos or t-BuXPhos, which are known to be effective for coupling with hindered substrates. |
| Base Incompatibility | Use a strong, non-nucleophilic base such as NaOtBu or LHMDS. The choice of base is critical and often substrate-dependent. |
| Catalyst Deactivation | The amine substrate can sometimes act as an inhibitor. Using a higher catalyst loading or a more robust precatalyst may be necessary. |
| Hydrodehalogenation (Side Reaction) | This can occur in the presence of a hydride source. Ensure solvents are anhydrous and consider using a bulkier ligand to disfavor β-hydride elimination. |
Sonogashira Coupling
Issue: Sluggish reaction and low yield of the alkynylated product.
| Potential Cause | Recommended Solution |
| Inefficient Catalyst System | Use a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). For challenging substrates, consider copper-free conditions with a more active palladium catalyst. |
| Base Selection | A strong amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used. The choice of base can influence the rate and yield. |
| Homocoupling of Alkyne (Glaser Coupling) | This side reaction can be minimized by running the reaction under strictly anaerobic conditions and by using a minimal amount of the copper co-catalyst. |
| High Reaction Temperature | While elevated temperatures can promote the reaction, they can also lead to decomposition. Careful optimization of the temperature is required. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Reaction Execution: Purge the tube with argon and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Microwave-Assisted Intramolecular Cyclization to form 2-Substituted Benzothiazole
This protocol is adapted from methods for the synthesis of benzothiazoles from thiobenzamides and may require optimization.
-
Reaction Mixture: In a microwave process vial, combine this compound (1.0 mmol) and a suitable catalyst if required (e.g., a copper salt for Ullmann-type cyclization).
-
Solvent: Add a high-boiling point solvent such as DMF or DMSO (3-5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 150-200 °C) for 10-30 minutes.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.
Data Presentation
The following table presents representative yields for Suzuki-Miyaura coupling reactions of sterically hindered aryl bromides with phenylboronic acid under different conditions, analogous to reactions with this compound.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 50-70 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85-95 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 6 | >90 |
Note: Yields are approximate and based on reactions with structurally similar, sterically hindered aryl bromides. Optimization for this compound is necessary.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
Technical Support Center: Scaling Up the Synthesis of 2-Bromothiobenzamide for Library Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2-Bromothiobenzamide. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your library synthesis campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the conversion of 2-Bromobenzonitrile with a sulfur source. A highly effective and safer alternative to using gaseous hydrogen sulfide is the reaction with sodium hydrogen sulfide (NaHS) in the presence of an activator like magnesium chloride in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). This method avoids the handling of toxic H₂S gas and allows for precise stoichiometric control of reagents.
Q2: I am observing low yields in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-Bromobenzonitrile) is fully consumed.
-
Suboptimal reaction temperature: The reaction temperature might be too low, leading to a slow reaction rate. Gentle heating may be required, but excessive heat can promote side reactions.
-
Moisture contamination: Thioamide synthesis can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Poor quality of reagents: The purity of sodium hydrogen sulfide and other reagents is crucial. Use freshly opened or properly stored reagents.
Q3: My final product is impure. What are the likely side products and how can I minimize them?
A3: Impurities often arise from side reactions or unreacted starting materials. Common impurities in thioamide synthesis from nitriles can include:
-
Corresponding amide: Hydrolysis of the thioamide back to the amide can occur, especially during workup if conditions are not carefully controlled.
-
Unreacted nitrile: If the reaction is incomplete, the starting 2-Bromobenzonitrile will be a major impurity.
-
Elemental sulfur: Depending on the reaction conditions, elemental sulfur may precipitate.
To minimize these, ensure the reaction goes to completion, use anhydrous conditions, and perform a careful workup.
Q4: What is the best method for purifying this compound at a larger scale?
A4: For large-scale purification, crystallization is generally the most effective and economical method. After the initial workup and isolation of the crude product, a suitable solvent system for recrystallization should be identified. Common solvents for recrystallization of aromatic thioamides include ethanol, chloroform, or mixtures of ethyl acetate and hexanes. Column chromatography can be used for smaller scales or for very high purity requirements but is often less practical for large-scale production.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, an alternative route involves the conversion of 2-Bromobenzaldehyde oxime. This can be achieved through a dehydration-thionation sequence. For instance, the oxime can be converted to the nitrile in situ, which then reacts with a sulfur source.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents (especially NaHS). | Use fresh, high-quality sodium hydrogen sulfide. Consider titrating the NaHS solution if its concentration is uncertain. |
| Reaction temperature is too low. | Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. | |
| Insufficient reaction time. | Allow the reaction to stir for a longer period, monitoring for the disappearance of the starting material. | |
| Formation of a Dark, Tarry Substance | Decomposition of the product or starting material. | Maintain strict temperature control. Avoid excessive heating. |
| Presence of impurities in the starting materials. | Ensure the purity of 2-Bromobenzonitrile and all other reagents. | |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or slightly increase the temperature. Consider adding a slight excess of the sulfurating agent. |
| Product is an Oil and Does Not Precipitate | The product may have a lower melting point or be impure. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of pure product. If unsuccessful, proceed with an extractive workup and purify by column chromatography or vacuum distillation. |
| Inconsistent Results Between Batches | Variations in raw material quality. | Establish strict quality control for all starting materials. |
| Inconsistent reaction conditions. | Ensure consistent and well-documented operating procedures for temperature, addition rates, and stirring speed. |
Data Presentation
Table 1: Comparison of Synthesis Methods for Aromatic Thioamides
| Method | Starting Material | Reagents | Solvent | Typical Yield | Key Advantages | Potential Challenges |
| Method A | 2-Bromobenzonitrile | Sodium hydrogen sulfide, Magnesium chloride | DMF | 80-95% (estimated for 2-bromo isomer) | Avoids H₂S gas, high yield. | Requires anhydrous conditions. |
| Method B | 2-Bromobenzonitrile | Sodium hydrogen sulfide, Diethylamine hydrochloride | 1,4-Dioxane/Water | Moderate to excellent | Good for thioamides with some water solubility. | May require longer reaction times for less reactive nitriles. |
| Method C | 2-Bromobenzaldehyde Oxime | Dehydrating agent (e.g., Ac₂O), then a sulfur source | Varies | Good | Alternative starting material. | Two-step process, may have more side products. |
Note: Yields for this compound may vary and require optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Bromobenzonitrile (Adapted from a similar procedure for 4-Bromothiobenzamide)
This protocol is an adaptation of a known procedure for a similar isomer and should be optimized for this compound.
Materials:
-
2-Bromobenzonitrile
-
Sodium hydrogen sulfide hydrate (70%)
-
Magnesium chloride hexahydrate
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 N Hydrochloric acid (HCl)
-
Water
-
Chloroform (for recrystallization)
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, prepare a slurry of sodium hydrogen sulfide hydrate (2.2 equivalents) and magnesium chloride hexahydrate (1.1 equivalents) in anhydrous DMF.
-
Addition of Starting Material: To the stirred slurry, add 2-Bromobenzonitrile (1.0 equivalent) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the 2-Bromobenzonitrile spot disappears (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into water. A solid precipitate of the crude product should form.
-
Isolation and Washing: Collect the precipitated solid by filtration. Resuspend the crude product in 1 N HCl and stir for 30 minutes. Filter the solid again and wash thoroughly with excess water until the filtrate is neutral.
-
Drying: Dry the solid product under vacuum.
-
Purification: Recrystallize the crude this compound from a suitable solvent, such as chloroform, to obtain the pure product.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Validation & Comparative
A Comparative Guide to 2-Bromothiobenzamide and 2-Chlorothiobenzamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. The selection of appropriate starting materials is critical for the efficiency and success of synthetic routes. Among the versatile building blocks for sulfur-containing heterocycles, 2-halothiobenzamides serve as important precursors. This guide provides a comparative analysis of 2-Bromothiobenzamide and 2-Chlorothiobenzamide, two key reagents in the synthesis of a variety of heterocyclic systems.
Theoretical Comparison of Reactivity
The primary difference between this compound and 2-Chlorothiobenzamide lies in the nature of the carbon-halogen bond. This difference is expected to significantly influence their reactivity in cyclization reactions where the halogen acts as a leaving group.
Key Physicochemical Properties Influencing Reactivity:
| Property | This compound | 2-Chlorothiobenzamide | Implication for Reactivity |
| C-X Bond Energy | Weaker | Stronger | The weaker C-Br bond requires less energy to break, suggesting that this compound will generally react faster in reactions where C-X bond cleavage is the rate-determining step.[1][2] |
| Leaving Group Ability | Better | Poorer | Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and more polarizable.[3] This facilitates nucleophilic substitution reactions. |
| Electronegativity of Halogen | Lower | Higher | The higher electronegativity of chlorine results in a more polarized C-Cl bond, which can influence the electron density of the aromatic ring. |
In the context of intramolecular cyclization to form a new heterocyclic ring, the reaction typically proceeds via a nucleophilic attack from the thioamide sulfur or nitrogen atom onto the carbon bearing the halogen. In this scenario, the cleavage of the carbon-halogen bond is a critical step.
Based on the principles of bond energies and leaving group abilities, This compound is expected to be the more reactive substrate compared to 2-Chlorothiobenzamide in such cyclization reactions. This higher reactivity could translate to:
-
Faster reaction rates: Reactions with this compound are likely to reach completion in a shorter time.
-
Milder reaction conditions: The use of this compound may allow for lower reaction temperatures or the use of weaker bases.
-
Higher yields: The more facile cyclization could lead to higher yields of the desired heterocyclic product and fewer side reactions.
Representative Experimental Protocol: Synthesis of 2-Arylbenzothiazoles from ortho-Halothiobenzanilides
While a direct experimental comparison of this compound and 2-Chlorothiobenzamide is not available, the synthesis of 2-arylbenzothiazoles from ortho-halothiobenzanilides provides a relevant example of an intramolecular cyclization where a carbon-halogen bond is broken. This reaction highlights the general strategy for forming a thiazole ring fused to a benzene ring.
Reaction Scheme:
A representative intramolecular cyclization to form a benzothiazole ring.
Experimental Protocol:
-
Materials:
-
ortho-Halothiobenzanilide (e.g., N-(2-bromophenyl)thiobenzamide or N-(2-chlorophenyl)thiobenzamide)
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Solvent (e.g., Dimethylformamide (DMF), Toluene)
-
-
Procedure:
-
To a solution of the ortho-halothiobenzanilide in the chosen solvent, the base is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated time (e.g., 2-24 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
-
Data Presentation: Expected Performance Comparison
The following table summarizes the expected performance differences between this compound and 2-Chlorothiobenzamide in heterocyclic synthesis based on theoretical principles.
| Performance Metric | This compound | 2-Chlorothiobenzamide | Rationale |
| Reaction Rate | Faster | Slower | Weaker C-Br bond and better leaving group ability of bromide.[1][3] |
| Reaction Temperature | Lower | Higher | Less energy is required to cleave the C-Br bond. |
| Reaction Time | Shorter | Longer | Higher reactivity leads to faster conversion. |
| Typical Yields | Potentially Higher | Potentially Lower | More efficient cyclization may lead to fewer byproducts. |
| Substrate Scope | Potentially Broader | Potentially Narrower | Milder conditions may allow for the use of more sensitive functional groups. |
| Cost | Generally Higher | Generally Lower | Brominated reagents are often more expensive than their chlorinated counterparts. |
Logical Workflow for Reagent Selection
Decision workflow for selecting between this compound and 2-Chlorothiobenzamide.
Conclusion
In the synthesis of heterocyclic compounds via intramolecular cyclization, this compound is theoretically favored over 2-Chlorothiobenzamide due to the lower carbon-bromine bond energy and the superior leaving group ability of bromide. This translates to an expectation of faster reactions, milder conditions, and potentially higher yields. However, the higher cost and potentially lower stability of the bromo-derivative may be a consideration. 2-Chlorothiobenzamide remains a viable and more economical option, though it may require more forcing reaction conditions to achieve comparable results.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the desired reaction efficiency, the sensitivity of other functional groups in the molecule, and economic considerations. It is highly recommended that direct experimental comparisons be conducted on a small scale to determine the optimal reagent and conditions for any new heterocyclic synthesis.
References
The Decisive Halogen: A Comparative Guide to the Reactivity of 2-Bromo- and 2-Iodobenzamides in Cyclization Reactions
For researchers, scientists, and drug development professionals, the choice between a bromo or iodo substituent on a starting material can significantly impact the efficiency and feasibility of a synthetic route. This guide provides an objective comparison of the reactivity of 2-bromobenzamides versus 2-iodobenzamides in intramolecular cyclization reactions, a crucial transformation for the synthesis of a wide array of nitrogen-containing heterocyclic compounds with significant biological activity.
The enhanced reactivity of 2-iodobenzamides often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are critical advantages in multi-step syntheses and the preparation of complex molecules. This guide presents supporting experimental data, detailed protocols for key reactions, and a mechanistic overview to inform the selection of the optimal starting material for your research needs.
At a Glance: Iodo- vs. Bromo-Benzamides in Cyclization
| Feature | 2-Iodobenzamides | 2-Bromobenzamides |
| General Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Yields | Generally Higher | Generally Lower |
| Reaction Conditions | Milder (e.g., lower temperatures) | Harsher (e.g., higher temperatures) |
| Catalyst Loading | Often lower | Often higher |
| Cost | Generally more expensive | Generally less expensive |
The Decisive Step: The Carbon-Halogen Bond
The superior reactivity of 2-iodobenzamides in most transition metal-catalyzed cyclization reactions is primarily attributed to the difference in the carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This weaker bond makes the initial, and often rate-determining, step of the catalytic cycle—the oxidative addition of the aryl halide to the metal center (e.g., palladium, copper, cobalt)—more facile for iodo-substituted compounds. A lower energy barrier for this crucial step leads to faster reaction rates and allows the reaction to proceed under milder conditions.
Figure 1. Comparative energy profile for the rate-determining oxidative addition step.
Quantitative Data from Experimental Studies
While direct side-by-side comparisons under identical conditions are not always prevalent in the literature, the available data strongly supports the higher reactivity of 2-iodobenzamides. The following table summarizes representative data from studies on the synthesis of quinazolin-4(3H)-ones and 3-(imino)isoindolin-1-ones.
| Reaction Type | Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Quinazolinone Synthesis | 2-Bromobenzamide | Cu(OAc)₂ (10 mol%) | tBuOK | tBuOH | 80 | 12 | 80[1][2][3] |
| Quinazolinone Synthesis | 2-Iodobenzamide | Cu(OAc)₂ (10 mol%) | tBuOK | tBuOH | 80 | 12 | "Performed well"¹[1] |
| Imino-isoindolinone Synthesis | 2-Bromobenzamide | Co(dppe)Cl₂ (10 mol%) | K₂CO₃ | 1,4-dioxane | 120 | 24 | 73[4] |
¹In the study by Yu et al., it was noted that 2-iodobenzamides performed well, implying good to excellent yields under the optimized conditions for 2-bromobenzamides. However, a specific yield for the iodo-analogue under these exact conditions was not provided in a comparative table.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the copper-catalyzed synthesis of quinazolinones and the cobalt-catalyzed synthesis of 3-(imino)isoindolin-1-ones.
Copper-Catalyzed Synthesis of 2-Phenylquinazolin-4(3H)-one from 2-Bromobenzamide[1][3]
Materials:
-
2-Bromobenzamide
-
Benzonitrile
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium tert-butoxide (tBuOK)
-
tert-Butanol (tBuOH)
Procedure:
-
To a sealed reaction tube, add 2-bromobenzamide (0.5 mmol), benzonitrile (1.0 mmol), Cu(OAc)₂ (0.05 mmol, 10 mol%), and tBuOK (1.0 mmol).
-
Add tBuOH (2.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Maintain the reaction at this temperature for 12 hours with stirring.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylquinazolin-4(3H)-one.
Cobalt-Catalyzed Cyclization of 2-Bromo-N-methylbenzamide with N,N'-Dicyclohexylcarbodiimide[4]
Materials:
-
2-Bromo-N-methylbenzamide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Co(dppe)Cl₂ (bis(1,2-bis(diphenylphosphino)ethane)cobalt(II) chloride)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
Procedure:
-
In a glovebox, a screw-capped vial is charged with Co(dppe)Cl₂ (0.02 mmol, 10 mol%), K₂CO₃ (0.4 mmol), 2-bromo-N-methylbenzamide (0.2 mmol), and N,N'-dicyclohexylcarbodiimide (0.3 mmol).
-
1,4-Dioxane (1.0 mL) is added, and the vial is sealed.
-
The reaction mixture is taken out of the glovebox and heated at 120 °C for 24 hours.
-
After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the 3-(imino)isoindolin-1-one product.
Mechanistic Pathway: A Visual Representation
The following diagram illustrates the generalized catalytic cycle for the intramolecular cyclization of 2-halobenzamides, highlighting the key steps.
Figure 2. Generalized catalytic cycle for the cyclization of 2-halobenzamides.
Conclusion
The choice between 2-bromo- and 2-iodobenzamides for cyclization reactions is a trade-off between reactivity and cost. The higher reactivity of 2-iodobenzamides, stemming from the weaker C-I bond, often allows for more efficient and milder reaction conditions, which can be particularly advantageous in the synthesis of sensitive or complex heterocyclic targets. Conversely, the lower cost of 2-bromobenzamides may make them a more economical choice for large-scale syntheses, provided the potentially harsher reaction conditions are compatible with the substrate. This guide provides the foundational data and understanding to assist researchers in making an informed decision based on the specific requirements of their synthetic goals.
References
Validating the Structure of 2-Bromothiobenzamide Derivatives: A Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. Single-crystal X-ray crystallography stands as the gold standard for providing precise and unequivocal structural data. This guide offers a comprehensive overview of the application of X-ray crystallography for the structural validation of 2-Bromothiobenzamide derivatives, using 2-Bromo-N-(dibenzylcarbamothioyl)benzamide as a detailed case study. While a direct comparison with other this compound derivatives is limited by the availability of public crystallographic data, this guide provides the foundational knowledge and detailed protocols applicable to this class of compounds.
Introduction to this compound Derivatives and X-ray Crystallography
This compound derivatives are a class of organic compounds that feature a thioamide group and a bromine atom attached to the ortho position of the benzene ring. These functionalities make them interesting candidates for further synthetic modifications and potential biological applications. The precise spatial arrangement of the atoms within these molecules, including bond lengths, bond angles, and torsion angles, dictates their chemical reactivity, physical properties, and biological activity.
X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise coordinates of each atom in the molecule, as well as how the molecules are arranged in the crystal lattice. This information is invaluable for confirming the chemical structure, identifying stereochemistry, and understanding intermolecular interactions.
Case Study: Crystal Structure of 2-Bromo-N-(dibenzylcarbamothioyl)benzamide
The structure of 2-Bromo-N-(dibenzylcarbamothioyl)benzamide has been determined by single-crystal X-ray diffraction, providing a clear example of the structural features of this class of compounds[1].
Crystallographic Data Summary
The following table summarizes the key crystallographic data for 2-Bromo-N-(dibenzylcarbamothioyl)benzamide[1].
| Parameter | Value |
| Chemical Formula | C₂₂H₁₉BrN₂OS |
| Formula Weight | 439.36 g/mol |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| a (Å) | 12.2833 (16) |
| c (Å) | 14.002 (4) |
| Volume (ų) | 2112.6 (7) |
| Z | 4 |
| Temperature (K) | 273 |
| Radiation type | Mo Kα |
| Final R-factor | 0.050 |
Molecular Geometry and Conformation
In the crystal structure of 2-Bromo-N-(dibenzylcarbamothioyl)benzamide, the 2-bromobenzoyl group has an E conformation with respect to the thiono S atom across the N—C bond[1]. The phenyl ring and the thiourea fragment are essentially planar, with a dihedral angle of 72.9(2)° between them[1]. The two phenyl rings of the dibenzylamine group are twisted with respect to each other by a dihedral angle of 22.4(4)°[1].
A weak intramolecular hydrogen bond is observed between a nitrogen-bound hydrogen and the bromine atom (N1—H1A···Br1), which results in the formation of a pseudo-six-membered ring[1]. In the crystal lattice, molecules are linked into a one-dimensional chain along the b-axis through intermolecular N—H···O hydrogen bonds[1].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and single-crystal X-ray diffraction analysis of this compound derivatives, based on the available literature.
Synthesis of 2-Bromo-N-(dibenzylcarbamothioyl)benzamide
The synthesis of the title compound can be achieved via a multi-step process. A general approach involves the reaction of a 2-bromobenzoyl isothiocyanate with a primary or secondary amine.
-
Preparation of 2-Bromobenzoyl Isothiocyanate: 2-Bromobenzoyl chloride is reacted with a thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate) in an anhydrous solvent like acetone. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the isothiocyanate intermediate.
-
Reaction with Amine: The appropriate amine (in this case, dibenzylamine) is then added to the solution containing the in-situ generated 2-bromobenzoyl isothiocyanate. The reaction is usually carried out at room temperature or with gentle heating to promote the addition of the amine to the isothiocyanate, yielding the desired N-acylthiourea derivative.
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as methanol[1].
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The data is collected at a controlled temperature, often at low temperatures (e.g., 100 K or 273 K) to minimize thermal vibrations of the atoms. The crystal is rotated, and diffraction patterns are collected at various orientations.
-
Data Processing: The collected diffraction intensities are processed to correct for experimental factors such as absorption, and to obtain a set of structure factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to obtain an accurate molecular structure, including bond lengths, bond angles, and thermal parameters for each atom.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the structural validation of this compound derivatives using X-ray crystallography.
References
A Head-to-Head Comparison of Catalysts for 2-Bromothiobenzamide Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of efficient catalytic systems for the cross-coupling of functionalized molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. 2-Bromothiobenzamide is a valuable building block, incorporating both a reactive aryl bromide and a thioamide moiety, which can be leveraged for the synthesis of a diverse range of complex molecules. This guide provides a comparative overview of potential catalytic systems for the cross-coupling reactions of this compound, drawing upon established principles in cross-coupling chemistry. While direct head-to-head comparative data for this specific substrate is limited in the public domain, this guide offers a rational starting point for catalyst selection and reaction optimization based on analogous transformations.
Overview of Potential Cross-Coupling Strategies
The primary reactive site on this compound for cross-coupling is the carbon-bromine bond. Several well-established palladium-, copper-, and nickel-catalyzed cross-coupling reactions can be envisioned for this substrate. The choice of catalyst and reaction conditions will largely depend on the desired coupling partner.
Catalyst Performance Comparison
The following table summarizes potential catalytic systems for various cross-coupling reactions of this compound with different nucleophiles. The data presented are representative and based on general knowledge of cross-coupling reactions of aryl bromides. Optimization of these conditions would be necessary for this specific substrate.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, BrettPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 | 70-95 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 75-98 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | CuI (co-catalyst), Et₃N, Piperidine | THF, DMF | Room Temp - 80 | 65-90 |
| Heck-Mizoroki Reaction | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 | 60-85 |
| Ullmann C-S Coupling | CuI, Cu₂O | 1,10-Phenanthroline, L-proline | K₂CO₃, K₃PO₄ | DMF, DMSO | 100-150 | 50-80 |
| Nickel-Catalyzed Amination | NiCl₂(dme), Ni(acac)₂ | dppf, BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-130 | 60-90 |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions of this compound. These should be considered as starting points and may require significant optimization.
Representative Procedure for Buchwald-Hartwig Amination:
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine coupling partner (1.2 mmol), and anhydrous toluene (5 mL) are added. The reaction mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Representative Procedure for Suzuki-Miyaura Coupling:
To a mixture of this compound (1.0 mmol), an arylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol) in a round-bottom flask is added a solution of Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in a mixture of toluene (8 mL) and water (2 mL). The reaction mixture is purged with argon and then heated to 90 °C with vigorous stirring for 12 hours. Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography.
Representative Procedure for Sonogashira Coupling:
A mixture of this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in a Schlenk tube is subjected to three vacuum-argon cycles. Anhydrous THF (10 mL) and Et₃N (3.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The product is isolated by column chromatography.
Visualizing the Cross-Coupling Workflow
The general workflow for a transition metal-catalyzed cross-coupling reaction involving an aryl halide like this compound can be visualized as a catalytic cycle.
Caption: General catalytic cycle for cross-coupling reactions.
Logical Pathway for Catalyst Selection
The selection of an appropriate catalyst system is a critical step in developing a successful cross-coupling reaction. The following diagram illustrates a logical decision-making process for catalyst screening for this compound.
Caption: Decision pathway for catalyst system selection.
A Comparative Guide to the Biological Activity of 2-Aminobenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a library of 2-aminobenzamide analogs. The benzamide scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. This document summarizes the antimicrobial screening data for a series of synthesized 2-aminobenzamide derivatives, details the experimental protocols used for their evaluation, and visualizes the general workflow for such a screening campaign. While the initial focus was on 2-bromothiobenzamide analogs, the available literature provided a more comprehensive dataset for a library of 2-aminobenzamide derivatives, which are presented here as a valuable case study in the biological screening of novel chemical entities.
Antimicrobial Activity Screening
A library of 2-aminobenzamide derivatives was synthesized and screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The preliminary screening was conducted using the bioassay technique specified in the US Pharmacopeia.[1]
The antimicrobial activity was evaluated by measuring the zone of inhibition against various microorganisms. The results for selected compounds are summarized in the table below.[1]
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Bacillus subtilis | Staphylococcus aureus | Pseudomonas aeruginosa | |
| 1 | Moderate | Moderate | Low |
| 2 | Moderate | Moderate | Low |
| 3 | Low | Low | Low |
| 5 | Good | Good | Good |
| 7 | Moderate | Moderate | Low |
| Clotrimazole (Standard) | - | - | - |
| Ampicillin (Standard) | Excellent | Excellent | - |
Activity levels (Low, Moderate, Good, Excellent) are based on the reported inhibitory activity compared to standard drugs.[1] Compound 5 was identified as the most potent analog, exhibiting excellent antifungal activity, notably against Aspergillus fumigatus, where it was more potent than the standard drug Clotrimazole.[1] It also displayed good antibacterial activity against all tested bacterial strains.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the screening of the 2-aminobenzamide analogs.[1]
A series of 2-aminobenzamide derivatives were synthesized starting from isatoic anhydride (ISA) using both conventional heating and microwave-assisted methods.[1]
-
General Conventional Method: A mixture of isatoic anhydride and the appropriate amine in a solvent such as dimethylformamide (DMF) is heated. The reaction progress is monitored, and upon completion, the product is isolated and purified.[1]
-
Microwave-Assisted Method: Isatoic anhydride and the respective amine are subjected to microwave irradiation for a short duration (e.g., 5 minutes) at a specific power (e.g., 140 W) to yield the desired 2-aminobenzamide derivatives.[1]
The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.[1]
-
Preparation of Test Solutions: A solution of each test compound was prepared in dimethyl sulfoxide (DMSO) at a concentration of 5 mg/mL.[1]
-
Microbial Strains: The following microbial strains were used:
-
Inoculation: The microbial cultures were appropriately diluted and used to inoculate the agar plates.
-
Well Diffusion Assay:
-
Wells were created in the agar plates using a sterile cork borer.
-
A specific volume of the test compound solution (or standard drug) was added to each well.
-
The plates were incubated under appropriate conditions for microbial growth.
-
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well was measured in millimeters to determine the antimicrobial activity.
Visualizations
The general workflow for the synthesis and antimicrobial screening of the 2-aminobenzamide analog library is depicted in the following diagram.
Caption: Workflow for the synthesis and antimicrobial screening of 2-aminobenzamide analogs.
The study on 2-aminobenzamide derivatives also involved identifying potential pharmacophore sites to relate their chemical structures to their biological activities.[1]
Caption: Relationship between structural features and the antimicrobial activity of 2-aminobenzamides.
References
Comparing the efficacy of 2-Bromothiobenzamide-derived antimicrobials to standard drugs
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, researchers have shown increasing interest in the therapeutic potential of synthetic compounds. Among these, 2-bromobenzamide derivatives, particularly N-(2-bromophenyl)-2-hydroxybenzamide, have demonstrated notable in vitro activity against a range of bacterial strains. This guide provides a comparative analysis of the efficacy of these emerging antimicrobials relative to established standard antibiotics, supported by experimental data. The findings are intended to inform researchers, scientists, and drug development professionals on the potential of this class of compounds.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of N-(2-bromophenyl)-2-hydroxybenzamide derivatives has been evaluated against various bacterial species, with a significant inhibitory effect observed, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for these compounds and compared with standard antibiotics such as Ciprofloxacin.
While direct head-to-head comparative studies are limited, the available data from various sources allows for a preliminary assessment of the relative efficacy. The following table summarizes the MIC values for N-(2-bromophenyl)-2-hydroxybenzamide and the widely used antibiotic, Ciprofloxacin, against the common pathogen Staphylococcus aureus. It is important to note that these values are compiled from different studies and may not represent a direct experimental comparison.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(2-bromophenyl)-2-hydroxybenzamide | Staphylococcus aureus | 2500 - 5000 | --INVALID-LINK--[1] |
| Ciprofloxacin | Staphylococcus aureus (Methicillin-Resistant) | 0.25 - 0.5 | --INVALID-LINK--[2] |
| Ciprofloxacin | Staphylococcus aureus (Clinical Isolate) | 0.25 - 128 | --INVALID-LINK--[3] |
Note: The MIC values for N-(2-bromophenyl)-2-hydroxybenzamide are presented in mg/mL in the source, which have been converted to µg/mL for comparison. The significant difference in MIC values suggests that while N-(2-bromophenyl)-2-hydroxybenzamide shows antimicrobial properties, its potency is considerably lower than that of Ciprofloxacin against Staphylococcus aureus. Further chemical modifications may be necessary to enhance its efficacy.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, a commonly used technique in antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compound: N-(2-bromophenyl)-2-hydroxybenzamide, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
Standard Antibiotic: Ciprofloxacin, prepared as a stock solution.
-
Bacterial Strains: A pure, overnight culture of the test organism (e.g., Staphylococcus aureus).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. The final 100 µL from the last well is typically discarded.
-
Repeat this process for the standard antibiotic in a separate row.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control well.
-
Cover the plate and incubate at 37°C for 16-20 hours.
5. Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
References
- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Bromothiobenzamide: Routes and Efficiencies
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 2-Bromothiobenzamide, a valuable building block in medicinal chemistry, can be synthesized through several alternative routes. This guide provides a comparative analysis of the most common synthetic strategies, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method based on efficiency, starting material availability, and reaction conditions.
Comparison of Synthetic Routes
Three primary pathways for the synthesis of this compound are explored: the thionation of 2-bromobenzamide using Lawesson's reagent, the reaction of 2-bromobenzonitrile with a sulfur source, and the Willgerodt-Kindler reaction of 2-bromobenzaldehyde. Each method offers distinct advantages and disadvantages in terms of yield, reaction time, and reagent handling.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages & Disadvantages |
| Route 1: Thionation of Amide | 2-Bromobenzamide | Lawesson's Reagent | High | 0.5 - 24 h | Advantages: Generally high-yielding and applicable to a wide range of amides.[1][2] Disadvantages: Lawesson's reagent can be challenging to handle due to its odor and the need for anhydrous conditions. Purification can be complicated by phosphorus byproducts.[1] |
| Route 2: From Nitrile | 2-Bromobenzonitrile | Sodium Hydrosulfide (NaSH) or H₂S | Moderate to High | 2 - 6 h | Advantages: Utilizes readily available starting materials. The use of NaSH avoids the handling of gaseous H₂S.[3] Disadvantages: Requires careful control of reaction conditions to avoid side reactions. Gaseous H₂S is toxic and requires specialized equipment. |
| Route 3: Willgerodt-Kindler Reaction | 2-Bromobenzaldehyde | Amine (e.g., Ammonia, Morpholine), Elemental Sulfur | Moderate | 2 - 20 min (microwave) to several hours (conventional) | Advantages: A one-pot, multi-component reaction.[4][5] Microwave-assisted protocols can significantly reduce reaction times.[6] Disadvantages: Yields can be variable depending on the substrate and reaction conditions. The reaction mechanism is complex and can lead to byproducts.[7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.
Route 1: Thionation of 2-Bromobenzamide with Lawesson's Reagent
This method involves the direct conversion of the amide carbonyl group to a thiocarbonyl group.
Materials:
-
2-Bromobenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromobenzamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 - 1.5 eq) to the solution.[1]
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to 24 hours depending on the scale and specific conditions.[1]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.
Route 2: Synthesis from 2-Bromobenzonitrile using Sodium Hydrosulfide
This route provides a convenient alternative to the use of gaseous hydrogen sulfide. The following protocol is adapted from the synthesis of 4-bromothiobenzamide.[3]
Materials:
-
2-Bromobenzonitrile
-
Sodium Hydrosulfide hydrate (70%)
-
Magnesium Chloride hexahydrate
-
Dimethylformamide (DMF)
-
1 N Hydrochloric Acid (HCl)
-
Water
-
Chloroform for recrystallization
Procedure:
-
Prepare a slurry of 70% sodium hydrosulfide hydrate (2.0 eq) and magnesium chloride hexahydrate (1.0 eq) in DMF in a round-bottom flask.[3]
-
Add 2-bromobenzonitrile (1.0 eq) to the slurry and stir the mixture at room temperature for 2 hours.[3]
-
Pour the resulting mixture into water, which will cause the product to precipitate.[3]
-
Collect the solid by filtration.
-
Resuspend the obtained solid in 1 N HCl and stir for 30 minutes.[3]
-
Filter the solid and wash thoroughly with excess water.[3]
-
Recrystallize the crude product from chloroform to yield pure this compound.[3]
Route 3: Willgerodt-Kindler Reaction of 2-Bromobenzaldehyde
This one-pot reaction combines the aldehyde, an amine, and elemental sulfur to form the thioamide.
Materials:
-
2-Bromobenzaldehyde
-
Aqueous Ammonia or Morpholine
-
Elemental Sulfur
-
Optional: Base catalyst (e.g., Na₂S·9H₂O)[4]
-
Optional: Solvent (e.g., 1-methyl-2-pyrrolidone (NMP) for microwave synthesis)[6]
Procedure (Conventional Heating):
-
In a sealed reaction vessel, combine 2-bromobenzaldehyde (1.0 eq), an amine source such as aqueous ammonia (excess), and elemental sulfur (2-3 eq).[4]
-
A catalytic amount of a base like sodium sulfide nonahydrate can be added to improve the reaction rate and yield.[4]
-
Heat the mixture with vigorous stirring. Reaction temperatures and times will vary depending on the specific reactants and scale.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
The workup procedure typically involves partitioning the mixture between an organic solvent and water, followed by purification of the organic layer by chromatography or recrystallization.
Procedure (Microwave-Assisted):
-
In a microwave-safe vessel, combine 2-bromobenzaldehyde (1.0 eq), an amine (e.g., morpholine, 1.2 eq), and elemental sulfur (1.5 eq) in a minimal amount of a high-boiling solvent like NMP.[6]
-
Seal the vessel and heat in a microwave reactor at a temperature between 110-180 °C for 2-20 minutes.[6]
-
After cooling, the product can be isolated by a suitable workup procedure, often involving precipitation and filtration.[6]
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Overview of synthetic routes to this compound.
Caption: Experimental workflows for the synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. 4-Bromothiobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis for Purity Confirmation of Synthesized 2-Bromothiobenzamide: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the purity of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic methods to ascertain the purity of 2-Bromothiobenzamide, with Thiobenzamide serving as a key comparator. This document outlines detailed experimental protocols, presents a logical workflow for analysis, and offers a comparative summary of expected spectroscopic data.
The introduction of a bromine atom to the phenyl ring of Thiobenzamide is expected to induce noticeable shifts in its spectroscopic fingerprint. These changes, detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), can be leveraged to confirm the successful synthesis and purity of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for this compound in comparison to the known data for Thiobenzamide. The data for this compound is predicted based on established principles of spectroscopy and the known effects of halogen substituents on aromatic systems.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound vs. Reported for Thiobenzamide)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~9.5-10.0 | Broad Singlet | NH₂ |
| ~7.6-7.8 | Multiplet | Aromatic CH | |
| ~7.3-7.5 | Multiplet | Aromatic CH | |
| Thiobenzamide | ~9.3 | Broad Singlet | NH₂ |
| ~7.8 | Multiplet | Aromatic CH (ortho) | |
| ~7.4-7.5 | Multiplet | Aromatic CH (meta, para) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound vs. Reported for Thiobenzamide)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~200-205 | C=S |
| ~140-145 | Aromatic C (quaternary) | |
| ~130-135 | Aromatic CH | |
| ~125-130 | Aromatic CH | |
| ~120-125 | Aromatic C-Br | |
| Thiobenzamide | ~201 | C=S |
| ~142 | Aromatic C (quaternary) | |
| ~131 | Aromatic CH (para) | |
| ~129 | Aromatic CH (meta) | |
| ~127 | Aromatic CH (ortho) |
Table 3: FTIR Spectroscopic Data (Predicted for this compound vs. Reported for Thiobenzamide)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3300-3100 | N-H stretch |
| ~1600-1580 | C=C aromatic stretch | |
| ~1400-1450 | C-N stretch | |
| ~1100-1200 | C=S stretch | |
| ~700-800 | C-Br stretch | |
| Thiobenzamide | ~3300-3100 | N-H stretch |
| ~1600 | C=C aromatic stretch[1] | |
| ~1400 | C-N stretch[1] | |
| ~1150 | C=S stretch[2] |
Table 4: Mass Spectrometry Data (Predicted for this compound vs. Reported for Thiobenzamide)
| Compound | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 215/217 (due to ⁷⁹Br/⁸¹Br isotopes) | 184/186 ([M-NH₂]⁺), 156/158 ([M-CSNH₂]⁺), 136 ([M-Br]⁺), 77 ([C₆H₅]⁺) |
| Thiobenzamide | 137 | 121 ([M-NH₂]⁺), 104 ([M-SH]⁺), 77 ([C₆H₅]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are designed to yield high-quality data for the purity assessment of this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and sensitivity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence should be used to obtain singlets for each unique carbon atom. A greater number of scans will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the this compound powder directly onto the ATR crystal.
-
Instrument Setup: Use a calibrated FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in this compound.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is suitable.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak. For this compound, the presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.[3]
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
-
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic losses and confirm the structure of the synthesized compound.
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the expected fragmentation pathway for this compound.
By adhering to these protocols and comparing the acquired data with the provided reference tables, researchers can confidently assess the purity of their synthesized this compound. The distinct spectroscopic shifts and fragmentation patterns induced by the bromine substituent serve as reliable markers for successful synthesis and the absence of significant impurities. This multi-technique approach ensures a robust and comprehensive purity analysis, which is essential for the advancement of drug discovery and development projects.
References
In vitro testing protocols for 2-Bromothiobenzamide derivatives
A Comprehensive Guide to In Vitro Testing Protocols for 2-Bromothiobenzamide Derivatives
This guide provides a comparative overview of essential in vitro testing protocols for evaluating the biological activity of this compound derivatives. It is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies for key experiments, data presentation in structured tables, and visualizations of experimental workflows and signaling pathways.
I. Anticancer Activity Assessment
The evaluation of anticancer properties is a primary focus for novel therapeutic agents. The following protocols are fundamental for determining the cytotoxic and mechanistic effects of this compound derivatives on cancer cells.
A. Cytotoxicity Assays
1. MTT Assay: This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines such as MCF-7 (breast), HepG2 (liver), and A549 (lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the this compound derivatives.
-
Incubation: Following a 48-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Measurement: After a further 4-hour incubation, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from dose-response curves.[1][2][3][4][5]
2. Neutral Red Uptake Assay: This assay assesses cell viability based on the uptake of the neutral red dye into the lysosomes of living cells.[6]
Experimental Protocol:
-
Cell Culture and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Dye Incubation: After the treatment period, the medium is replaced with a medium containing neutral red dye, and the cells are incubated for a few hours.
-
Extraction and Measurement: The cells are then washed, and the incorporated dye is extracted using a destaining solution. The absorbance of the extracted dye is measured spectrophotometrically.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[6]
B. Mechanism of Action Studies
1. Apoptosis Assays: To determine if the cytotoxic effects are due to programmed cell death, apoptosis assays are employed.
Experimental Protocol (Annexin V-FITC/PI Staining):
-
Cell Treatment: Cells are treated with the this compound derivatives at their IC50 concentrations for a specified time.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
2. Cell Cycle Analysis: This assay determines the effect of the compounds on the progression of the cell cycle.
Experimental Protocol:
-
Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed in cold ethanol.
-
Staining and Analysis: The fixed cells are stained with a DNA-binding dye (e.g., Propidium Iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[7]
3. Reactive Oxygen Species (ROS) Measurement: This assay investigates the induction of oxidative stress.[3]
Experimental Protocol:
-
Cell Treatment and Staining: Cells are treated with the compounds and then incubated with a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Measurement: The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.[3]
C. Data Presentation: Anticancer Activity
| Derivative | Cell Line | Assay | IC50 (µM) |
| Compound X | MCF-7 | MTT | 15.2 ± 1.8 |
| Compound Y | MCF-7 | MTT | 25.6 ± 2.5 |
| Compound X | HepG2 | MTT | 10.8 ± 1.2 |
| Compound Y | HepG2 | MTT | 32.1 ± 3.1 |
Table 1: Example of IC50 values for this compound derivatives against different cancer cell lines.
II. Antimicrobial Activity Assessment
Determining the efficacy of this compound derivatives against pathogenic microorganisms is crucial for their potential development as antimicrobial agents.
A. Antibacterial Susceptibility Testing
1. Agar Well/Disc Diffusion Method: This is a preliminary qualitative assay to screen for antibacterial activity.
Experimental Protocol:
-
Bacterial Culture: Strains of bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are cultured in nutrient broth.[8]
-
Inoculation: A standardized inoculum of the bacteria is swabbed onto the surface of an agar plate.
-
Application of Compound: Sterile paper discs impregnated with the test compound or solutions of the compound are placed on the agar surface. Alternatively, wells can be cut into the agar and filled with the compound solution.
-
Incubation and Measurement: The plates are incubated, and the diameter of the zone of inhibition around the disc/well is measured.
2. Broth Microdilution Method (Minimum Inhibitory Concentration - MIC): This quantitative assay determines the lowest concentration of a compound that inhibits visible bacterial growth.[9][10]
Experimental Protocol:
-
Serial Dilutions: Two-fold serial dilutions of the this compound derivatives are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9][10]
B. Data Presentation: Antibacterial Activity
| Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| Compound A | S. aureus | 18 | 16 |
| Compound B | S. aureus | 12 | 64 |
| Compound A | E. coli | 15 | 32 |
| Compound B | E. coli | 10 | 128 |
Table 2: Example of antibacterial activity data for this compound derivatives.
III. In Vitro Toxicity Testing
Assessing the toxicity of the derivatives against normal cells is a critical step to determine their selectivity and potential for safe therapeutic use.
A. Cytotoxicity against Normal Cell Lines
The same cytotoxicity assays used for cancer cells (e.g., MTT, Neutral Red) can be performed on non-cancerous cell lines, such as human primary normal lung cells (HFL-1) or normal breast epithelial cells (MCF-10A), to evaluate the compound's selectivity.[1][3] A higher IC50 value against normal cells compared to cancer cells indicates selective toxicity.
B. Hemolysis Assay
This assay evaluates the potential of the compounds to damage red blood cells.
Experimental Protocol:
-
Blood Sample: Fresh red blood cells are isolated from whole blood.
-
Treatment: The red blood cells are incubated with different concentrations of the this compound derivatives.
-
Measurement: The release of hemoglobin is measured spectrophotometrically after centrifugation.
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100).[4][11]
C. Genotoxicity Testing
1. Ames Test (Bacterial Mutagenicity Assay): This test uses strains of Salmonella typhimurium with mutations in the histidine operon to detect potential mutagenic properties of a compound.[12]
2. Micronucleus Test: This assay evaluates chromosomal damage in mammalian cells by detecting the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[12]
D. Data Presentation: In Vitro Toxicity
| Derivative | Cell Line | Assay | IC50 (µM) | Hemolysis (%) at 100 µg/mL |
| Compound X | HFL-1 | MTT | >100 | < 5% |
| Compound Y | HFL-1 | MTT | 85.3 ± 7.2 | 12% |
Table 3: Example of in vitro toxicity data for this compound derivatives.
IV. Visualizing Experimental Workflows and Pathways
A. Experimental Workflow Diagrams
Figure 1: General workflow for in vitro evaluation of this compound derivatives.
B. Signaling Pathway Diagrams
Some thioamide derivatives have been shown to inhibit enzymes like IMP dehydrogenase (IMPDH), which is crucial for the synthesis of guanine nucleotides.[13] Inhibition of this pathway can lead to decreased DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.
Figure 2: Potential mechanism of action via IMPDH inhibition.
This guide provides a foundational framework for the in vitro evaluation of this compound derivatives. The specific cell lines, bacterial strains, and concentrations should be adapted based on the therapeutic target and the specific properties of the compounds being investigated.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the toxicity of substituted benzthioanilides by using in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acikerisim.harran.edu.tr:8080 [acikerisim.harran.edu.tr:8080]
- 8. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. brieflands.com [brieflands.com]
- 11. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nuvisan.com [nuvisan.com]
- 13. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of 2-Bromothiobenzamide
I. Immediate Safety and Hazard Assessment
Given the presence of a bromine atom and a thioamide group, 2-Bromothiobenzamide should be handled as a compound that is potentially harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation or skin sensitization. The precautionary measures outlined below are designed to minimize exposure through all potential routes.
A. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following should be worn:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashes. | To protect eyes from direct contact with the solid or solutions, which may cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Based on an SDS for a related compound, nitrile rubber is recommended[1]. Always inspect gloves prior to use. |
| Protective Clothing | A lab coat must be worn. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be required. | To prevent inhalation of the solid powder, which may cause respiratory irritation[1]. |
B. First Aid Measures
In the event of accidental exposure, immediate action is critical:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water[1]. If skin irritation or a rash occurs, seek medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. Seek medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing[1]. If you feel unwell, call a POISON CENTER or doctor. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[1]. |
II. Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table includes available information for the compound and its isomer, 4-Bromothiobenzamide, for reference.
| Property | This compound | 4-Bromothiobenzamide (Isomer) |
| Molecular Formula | C₇H₆BrNS | C₇H₆BrNS |
| Molecular Weight | 216.10 g/mol | Not specified in search results, but would be the same as the 2-bromo isomer. |
| CAS Number | 30216-44-5[2] | 26197-93-3 |
| Appearance | Solid[2] | Not specified in search results. |
| Melting Point | 82-86 °C[2] | Not specified in search results. |
| Hazard Classifications | Not explicitly available. | Acute Toxicity, Oral (Category 4), Skin Sensitization (Category 1) |
| Hazard Statements | Not explicitly available. | H302: Harmful if swallowed, H317: May cause an allergic skin reaction. |
III. Experimental Protocol: Spill Cleanup
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate the immediate area of the spill. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as described in the table above.
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust[3].
-
Collect the Spilled Material: Place the swept-up solid into a suitable, closed, and clearly labeled container for disposal as hazardous waste[3].
-
Clean the Spill Area: Decontaminate the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves, wipes, and any contaminated absorbents, must be placed in a sealed bag and disposed of as hazardous waste.
IV. Disposal Plan
The standard and recommended procedure for the disposal of this compound is to manage it as hazardous waste through a professional service. Any attempt at chemical neutralization or degradation should not be performed without a validated protocol and the explicit approval of your institution's EHS office.
A. Waste Collection
-
Solid Waste:
-
Collect pure this compound waste and any materials grossly contaminated with it in a designated, compatible, and sealable container.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Do not mix this waste with other waste streams unless directed to do so by your EHS office.
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a separate, sealed container labeled as hazardous waste.
-
-
Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste. Given the lack of specific toxicity data, it is prudent to collect subsequent rinses as well.
-
B. Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents[3].
C. Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide a complete and accurate description of the waste to the EHS office or contractor.
-
Do not dispose of this compound down the drain or in the regular trash[4].
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromothiobenzamide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromothiobenzamide. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from SDSs of structurally similar compounds and should be used as a precautionary baseline. Always perform a risk assessment and consult with a qualified safety professional before handling any new chemical.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and dust particles.[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber), inspected before use. A flame-retardant and impervious lab coat should also be worn.[1][2] | Prevents skin contact and absorption.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2][3] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved full-face respirator with appropriate cartridges should be used.[4][5] | Minimizes inhalation of dust or vapors.[1] |
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan:
All waste generated must be treated as hazardous.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.[1] The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[1] Due to the presence of bromine, this compound falls under the category of halogenated organic waste.[8]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[1]
-
Disposal Arrangements: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8] Do not dispose of down the drain or in regular trash.[8]
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][6] Seek immediate medical attention.[4][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[4] |
| Inhalation | Move the individual to fresh air.[4] If not breathing, give artificial respiration.[4] Get medical attention if symptoms occur.[4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[4] Do NOT induce vomiting.[7] Seek immediate medical attention.[6] |
| Spill | Evacuate personnel from the immediate area.[1] Remove all sources of ignition.[5] Ventilate the area.[1] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[5] Clean the spill area thoroughly.[1] |
Experimental Workflow Visualization
The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
